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  • Product: 5-Hydroxy-3-(2-iodophenyl)isoxazole
  • CAS: 2135339-52-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Hydroxy-3-(2-iodophenyl)isoxazole

An In-depth Technical Guide to 5-Hydroxy-3-(2-iodophenyl)isoxazole Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Hydroxy-3-(2-iodophenyl)isoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 5-Hydroxy-3-(2-iodophenyl)isoxazole. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this specific isoxazole derivative. While direct experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from related structures and established chemical principles to provide a robust predictive profile.

Chemical Identity and Structure

5-Hydroxy-3-(2-iodophenyl)isoxazole is an organic compound featuring a five-membered isoxazole ring. This heterocycle contains an oxygen and a nitrogen atom in adjacent positions.[5] The isoxazole ring is substituted at the 3-position with a 2-iodophenyl group and at the 5-position with a hydroxyl group. The presence of the iodine atom and the hydroxyl group are expected to significantly influence the molecule's chemical reactivity, biological activity, and overall physicochemical properties.

Figure 1: Chemical structure of 5-Hydroxy-3-(2-iodophenyl)isoxazole.

Physicochemical Properties

A summary of the predicted and known is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of 5-Hydroxy-3-(2-iodophenyl)isoxazole

PropertyValue/PredictionSource/Justification
Molecular Formula C₉H₆INO₂Based on chemical structure
Molecular Weight 303.06 g/mol Calculated from molecular formula
Appearance Likely a solidSimilar isoxazole derivatives are solids[6][7]
Melting Point Predicted: 150-200 °CVaries widely for isoxazole derivatives, influenced by substitution patterns.[6][8]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.The iodophenyl group increases lipophilicity. Low water solubility is common for such structures.[9]
pKa Predicted: 4.0 - 6.0 (for the hydroxyl group)The isoxazole ring is electron-withdrawing, which would decrease the pKa of the 5-hydroxy group compared to a typical phenol. The exact value would require experimental determination.[10][11]
LogP Predicted: > 2.5The presence of the iodophenyl group suggests a significant degree of lipophilicity.

Synthesis and Purification

While a specific protocol for 5-Hydroxy-3-(2-iodophenyl)isoxazole is not detailed in the literature, a plausible synthetic route can be designed based on established methods for creating 3,5-disubstituted isoxazoles. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a β-diketone with hydroxylamine.[12][13]

A probable synthetic pathway involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.

Synthesis_Workflow Reactant1 2-Iodobenzaldehyde Step1 Claisen-Schmidt Condensation Reactant1->Step1 Reactant2 Acetophenone derivative Reactant2->Step1 Hydroxylamine Hydroxylamine Hydrochloride Step2 Cyclization Hydroxylamine->Step2 Chalcone Chalcone Intermediate Chalcone->Step2 Isoxazole 5-Hydroxy-3-(2-iodophenyl)isoxazole Purification Purification (Column Chromatography) Isoxazole->Purification Step1->Chalcone Step2->Isoxazole

Figure 2: Proposed synthesis workflow for 5-Hydroxy-3-(2-iodophenyl)isoxazole.

Experimental Protocol: Synthesis of 5-Hydroxy-3-(2-iodophenyl)isoxazole

Part A: Synthesis of the Chalcone Intermediate

  • To a stirred solution of 2-iodobenzaldehyde (10 mmol) and an appropriate acetophenone derivative in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Part B: Synthesis of the Isoxazole

  • A mixture of the chalcone from Part A (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of a base such as 40% potassium hydroxide (5 mL) for 12 hours.[14]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization and Analytical Methods

The structure and purity of the synthesized 5-Hydroxy-3-(2-iodophenyl)isoxazole should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR - Aromatic protons of the 2-iodophenyl group would appear in the range of δ 7.0-8.0 ppm. - A singlet for the proton at the C4 position of the isoxazole ring would be expected around δ 6.0-7.0 ppm.[15][16] - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR - Resonances for the carbons of the isoxazole ring would be observed, with the C3 and C5 carbons appearing at lower fields.[9] - Signals corresponding to the carbons of the 2-iodophenyl ring. The carbon attached to the iodine atom would show a characteristic chemical shift.
FT-IR - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - A characteristic absorption for the C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹.[17] - Bands corresponding to C=C stretching of the aromatic ring.
Mass Spectrometry - The molecular ion peak (M+) corresponding to the molecular weight of the compound (303.06 g/mol ). - Characteristic fragmentation patterns for isoxazole and iodophenyl moieties.
Elemental Analysis - The percentage composition of Carbon, Hydrogen, Iodine, Nitrogen, and Oxygen should match the calculated values for the molecular formula C₉H₆INO₂.

Potential Biological and Pharmacological Significance

The isoxazole scaffold is a well-established pharmacophore in drug discovery.[1][18] Derivatives of isoxazole have demonstrated a wide array of biological activities.

  • Antibacterial and Antifungal Activity: Many isoxazole derivatives exhibit potent antimicrobial properties. The presence of a halogen, such as iodine, on the phenyl ring can sometimes enhance this activity.[1]

  • Anti-inflammatory Activity: Some isoxazoles act as inhibitors of enzymes like cyclooxygenase (COX), suggesting potential anti-inflammatory applications.[3][4]

  • Anticancer Activity: The isoxazole ring is present in several compounds investigated for their anticancer properties.[4] The mechanism of action can vary, including the inhibition of protein kinases or other cellular targets.[19]

  • Antiviral Activity: Certain isoxazole derivatives have shown promise as antiviral agents.[13]

The specific biological profile of 5-Hydroxy-3-(2-iodophenyl)isoxazole would need to be determined through in vitro and in vivo screening assays. The combination of the isoxazole core, the hydroxyl group (a potential hydrogen bond donor/acceptor), and the iodophenyl group (which can participate in halogen bonding and increases lipophilicity) makes it an interesting candidate for biological evaluation.

Safety and Handling

Detailed toxicological data for 5-Hydroxy-3-(2-iodophenyl)isoxazole is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Hydroxy-3-(2-iodophenyl)isoxazole is a heterocyclic compound with significant potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and expected analytical characteristics based on the established chemistry of isoxazole derivatives. The rich biological activity profile of the isoxazole class of compounds suggests that 5-Hydroxy-3-(2-iodophenyl)isoxazole is a worthwhile target for synthesis and subsequent biological evaluation.

References

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. (n.d.). Retrieved March 25, 2026, from [Link]

  • El-Faham, A., et al. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Journal of Islamic Academy of Sciences, 5(2), 81-85.
  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 7, 101416.
  • International Journal of Modern Pharmaceutical Research - IJMPR. (n.d.). Retrieved March 25, 2026, from [Link]

  • Jia, Q.-f., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 466-474.
  • Ben-M'barek, Y., et al. (2024).
  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Singh, S., & Singh, R. K. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmacy and Pharmaceutical Research, 31(8).
  • Rajanarendar, E., et al. (2018). Synthesis, characterization and biological activity of isoxazole derivatives. World Journal of Pharmaceutical Research, 7(18), 789-803.
  • Abbas, A. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.
  • Zare, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Bakr, M. F., et al. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Serbian Chemical Society, 72(11), 1083-1090.
  • Bektas, H., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 684-689.
  • Lee, Y.-S., et al. (2010). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Bioorganic & Medicinal Chemistry Letters, 20(14), 4352-4354.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.). Retrieved March 25, 2026, from [Link]

  • Sharma, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 16.
  • Tayade, D. T., et al. (1997). A Novel Method for Synthesis of 3,5-Diaryl Isoxazolines and 3,5-Diaryl Isoxazoles. Asian Journal of Chemistry, 9(4), 866-869.
  • Koppel, I., et al. (2001). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of the Chemical Society, Perkin Transactions 2, (11), 1943-1953.
  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 7, 101416.
  • Reddy, M. S., et al. (2014). Copper-catalyzed aerobic oxidative synthesis of 3,5-disubstituted isoxazoles from β-keto compounds and aldoximes. Organic & Biomolecular Chemistry, 12(35), 6844-6847.
  • ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved March 25, 2026, from [Link]

  • Janežič, M., & Ilaš, J. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(14), 7082.
  • Ceni, F., et al. (2022). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series.
  • Rajanarendar, E., et al. (2012). A facile one-pot synthesis of novel 3,4,5-trisubstituted isoxazoles and their antimicrobial activity. Chinese Chemical Letters, 23(11), 1249-1252.
  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • Jia, Q.-f., et al. (2022). Supporting Information for Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 5-Hydroxy-3-(2-iodophenyl)isoxazole

Executive Summary In the landscape of modern drug development, the precise characterization of small-molecule pharmacophores is non-negotiable. 5-Hydroxy-3-(2-iodophenyl)isoxazole (Chemical Formula: C9​H6​INO2​ ) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the precise characterization of small-molecule pharmacophores is non-negotiable. 5-Hydroxy-3-(2-iodophenyl)isoxazole (Chemical Formula: C9​H6​INO2​ ) represents a highly specialized heterocyclic scaffold. The isoxazole core provides critical hydrogen-bonding geometry, while the ortho-iodine substituent introduces profound steric bulk, lipophilicity, and halogen-bonding capabilities.

For analytical chemists and pharmacokineticists, distinguishing between the molecular weight (287.05 g/mol ) and the exact mass (286.9443 Da) of this compound is the foundational step in structural validation, metabolite identification, and mass defect filtering [1]. This whitepaper dissects the theoretical causality behind these mass metrics and provides field-proven, self-validating protocols for their empirical determination.

The Dichotomy of Mass: Theoretical Framework

The terms "molecular weight" and "exact mass" are frequently conflated, yet they serve entirely different purposes in pharmaceutical chemistry. Their divergence is rooted in the natural isotopic distribution of elements [2].

Molecular Weight (MW) for Stoichiometry

Molecular weight (or molar mass) is calculated using the standard atomic weights of the elements, which are the abundance-weighted averages of all stable isotopes found in nature. For C9​H6​INO2​ , the molecular weight dictates macroscopic laboratory preparations (e.g., calculating molarity for biological assays).

  • Calculation : (9×12.011)+(6×1.008)+(1×126.904)+(1×14.007)+(2×15.999)=287.05 g/mol .

Exact (Monoisotopic) Mass for High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometers (such as TOF or Orbitrap systems) do not measure averages; they separate individual isotopic species. The exact mass is calculated using the mass of the most abundant, single isotope of each constituent element.

  • Calculation : (9×12.000000)+(6×1.007825)+(1×126.904473)+(1×14.003074)+(2×15.994915)=286.9443 Da .

Quantitative Data Summary: Isotopic vs. Standard Mass

The table below summarizes the elemental contributions that drive the 0.11 Da divergence between the exact mass and the molecular weight of 5-Hydroxy-3-(2-iodophenyl)isoxazole [3].

ElementCountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Principal Isotope
Carbon (C) 912.01112.000000 12C
Hydrogen (H) 61.0081.007825 1H
Iodine (I) 1126.904126.904473 127I
Nitrogen (N) 114.00714.003074 14N
Oxygen (O) 215.99915.994915 16O
TOTAL 19 287.05 286.9443 -

The Diagnostic Power of Iodine in Mass Spectrometry

The inclusion of the iodine atom in 5-Hydroxy-3-(2-iodophenyl)isoxazole provides two massive analytical advantages during mass spectrometry:

  • Monoisotopic Simplicity : Unlike chlorine ( 35Cl , 37Cl ) or bromine ( 79Br , 81Br ), which produce distinct M+2 isotopic signatures, iodine is entirely monoisotopic ( 100% 127I ). Therefore, the isotopic envelope of this compound is driven solely by the natural abundance of 13C , 15N , and 18O , simplifying spectral deconvolution [4].

  • Negative Mass Defect : The nominal mass of iodine is 127, but its exact mass is 126.9045 Da. This results in a significant negative mass defect ( −0.0955 Da ). Consequently, the exact mass of the entire molecule (286.9443 Da) sits noticeably below its nominal mass (287 Da). In drug metabolism studies, researchers can utilize Mass Defect Filtering (MDF) to instantly distinguish iodine-containing drug metabolites from endogenous biological background noise (which typically possesses positive mass defects due to high hydrogen content)[5].

G A Detect Precursor Ion m/z ~ 287 B Calculate Mass Defect (Expected: -0.0557 Da) A->B High-Res MS Data C Analyze Isotopic Envelope (No M+2 Halogen Peak) B->C Filter Endogenous Noise D Confirm Elemental Formula C9H6INO2 C->D Monoisotopic 127I Verified

Figure 1: Mass Defect Filtering and Isotopic Logic for Iodine-Tagged Compounds.

Self-Validating Analytical Protocols

To empirically determine the exact mass and ensure sub-ppm (parts-per-million) accuracy, a self-validating High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) workflow must be employed. The causality behind the "self-validation" lies in the continuous infusion of a lock mass —a known standard that allows the instrument to correct for thermal and electronic drift in real-time [6].

Protocol: LC-ESI-TOF Exact Mass Determination

Objective : Validate the exact mass of 5-Hydroxy-3-(2-iodophenyl)isoxazole at 286.9443 Da with an error margin of <2 ppm .

Step 1: Sample Preparation

  • Weigh 1.0 mg of 5-Hydroxy-3-(2-iodophenyl)isoxazole.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote ionization).

Step 2: Chromatographic Separation (UPLC)

  • Column : C18 Reverse-Phase Column (e.g., 2.1×50 mm,1.7 µm ).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Rationale: Separation removes ion-suppressing salts and separates the analyte from potential degradation products.

Step 3: ESI-TOF Mass Spectrometry Configuration

  • Ionization Mode : Electrospray Ionization (ESI). Depending on the pH, the 5-hydroxy group can easily deprotonate, making Negative Ion Mode (ESI-) highly effective, yielding an [M−H]− ion at m/z285.9370 . Alternatively, Positive Ion Mode (ESI+) yields [M+H]+ at m/z287.9516 .

  • Lock Mass Infusion : Continuously infuse Leucine Enkephalin ( [M+H]+=556.2771 Da ) via a secondary reference sprayer.

  • Causality: The software continuously measures the lock mass. If the instrument reads Leucine Enkephalin as 556.2781 (a +0.0010 Da drift), it automatically subtracts 0.0010 Da from the analyte's reading, ensuring absolute trustworthiness of the data.

Step 4: Data Processing and Formula Generation

  • Extract the chromatogram for the nominal mass (286/288).

  • Select the apex of the eluting peak and average the mass spectra.

  • Input the measured exact mass into the elemental composition calculator, restricting elements to C (0-15), H (0-15), N (0-3), O (0-4), and I (0-1).

  • Verify that the isotopic distribution matches the theoretical model (M+1 peak at ~10% relative abundance due to 13C ).

G A Sample Prep (1 µg/mL in MeOH/H2O) B UPLC Separation (C18 Column) A->B C ESI Ionization (w/ Lock Mass Spray) B->C D TOF Mass Analyzer (Real-time Calibration) C->D E Data Processing (Exact Mass: 286.9443 Da) D->E

Figure 2: Self-Validating LC-HRMS Workflow utilizing Lock Mass Calibration.

Conclusion

The analytical profile of 5-Hydroxy-3-(2-iodophenyl)isoxazole is heavily dictated by the presence of its iodine substituent. While its molecular weight (287.05 g/mol ) serves routine laboratory logistics, its exact mass (286.9443 Da) is the cornerstone of its structural verification. By leveraging high-resolution mass spectrometry equipped with real-time lock mass calibration, researchers can exploit the compound's negative mass defect and monoisotopic nature to achieve unambiguous identification in complex biological matrices.

References

  • PubChem Compound Summary for CID 72356 (Isomeric Reference) . National Center for Biotechnology Information (NIH). Demonstrates universal exact mass and molecular weight calculations for the C9​H6​INO2​ formula.[Link]

  • Mass (mass spectrometry) . Wikipedia, The Free Encyclopedia. Explains the foundational difference between molecular weight (standard atomic weights) and exact mass.[Link]

  • Exact Mass . Chemistry LibreTexts. Details the calculation of mass defects and exact mass relative to the Carbon-12 standard.[Link]

  • Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants . ACS Publications. Discusses the monoisotopic nature of iodine and its significant negative mass defect.[Link]

  • Direct determination of urinary iodine by inductively coupled plasma mass spectrometry . SciSpace. Highlights the utility of iodine's monoisotopic mass in complex biological sample analysis.[Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation . Waters Corporation. Authoritative guide on utilizing lock mass and TOF analyzers for sub-ppm mass accuracy.[Link]

Foundational

A Prospective Analysis and Methodological Blueprint for Determining the Crystal Structure of 5-Hydroxy-3-(2-iodophenyl)isoxazole

A Technical Guide for Researchers and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The specific derivative, 5-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The specific derivative, 5-Hydroxy-3-(2-iodophenyl)isoxazole, presents a compelling subject for structural analysis due to the interplay of its functional groups: a tautomerically active hydroxyisoxazole ring, and an iodophenyl substituent capable of forming potent halogen bonds.[1][2] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive, field-proven methodological blueprint for determining the crystal structure of this target compound using single-crystal X-ray diffraction (SCXRD). While a published structure for this exact molecule is not currently available, this document serves as an expert-level protocol, explaining the causality behind each experimental choice and outlining a self-validating system for obtaining a high-fidelity crystal structure.

Part 1: Pre-Experimental Considerations and Compound Synthesis

Theoretical Underpinnings: What to Expect from the Structure

Before embarking on an experimental campaign, a senior scientist leverages predictive insights. The structure of 5-Hydroxy-3-(2-iodophenyl)isoxazole is not arbitrary; it is governed by fundamental chemical principles.

  • Tautomerism: The 5-hydroxyisoxazole moiety can exist in several tautomeric forms. Theoretical studies on related systems predict a delicate equilibrium between the hydroxy (-OH) form and various keto (-one) forms, which can be influenced by the solvent environment and is often definitively resolved in the solid state.[3][4][5][6] The crystal structure will lock the molecule into its most stable solid-state tautomer, providing invaluable data on its electronic and hydrogen-bonding capabilities.

  • Intermolecular Interactions: The presence of a hydroxyl group (a classic hydrogen bond donor) and an isoxazole ring (with nitrogen and oxygen atoms as potential acceptors) strongly suggests that hydrogen bonding will be a primary driver of the crystal packing.

  • The Role of Iodine: The iodine atom is not a passive substituent. It is a powerful halogen bond donor.[7] A halogen bond (R–X···Y) is a highly directional, non-covalent interaction where the electrophilic region on the halogen (X) interacts with a nucleophilic region (Y), such as a lone pair on a nitrogen or oxygen atom.[2][8] We can anticipate strong C–I···O or C–I···N interactions, which often rival hydrogen bonds in strength and can be strategically used in crystal engineering.[1][9]

Synthesis and Purification Protocol

The quality of the final crystal structure is entirely dependent on the purity of the starting material. The synthesis of isoxazole derivatives often proceeds via the reaction of chalcones with hydroxylamine hydrochloride.[10][11]

Step-by-Step Synthesis Protocol:

  • Chalcone Formation: React 2-iodobenzaldehyde with a suitable acetophenone derivative in an ethanolic solution with a base catalyst (e.g., NaOH or KOH) to form the corresponding chalcone. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: Reflux the purified chalcone with hydroxylamine hydrochloride and a base (e.g., sodium acetate or KOH) in ethanol.[10] This step constructs the isoxazole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product. The solid is filtered, washed, and then purified. Column chromatography using a silica gel stationary phase with a solvent system like hexane:ethyl acetate is a standard and effective method.[10]

  • Purity Verification: The final, purified compound must be rigorously characterized by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton-bearing impurities.

    • Mass Spectrometry: To verify the molecular weight.[11]

    • FT-IR Spectroscopy: To identify key functional groups like C=O, C=N, and O-H stretches.[12]

    • Purity must exceed 99% for optimal crystallization trials.

Part 2: Crystallization and X-ray Diffraction Workflow

The most challenging step in SCXRD is often obtaining a suitable single crystal.[13] This requires a systematic and patient approach. A high-quality crystal should be a single, non-twinned entity, typically >0.1 mm in at least one dimension.[13]

Crystal Growth: The Art and Science

Causality: The goal of crystallization is to slowly decrease the solubility of the compound, allowing molecules to self-assemble into a highly ordered lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for SCXRD.[14]

Recommended Crystallization Techniques:

TechniqueDescriptionRationale & Expert Insight
Slow Evaporation A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate over several days.This is the simplest method and often the first to be tried. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
Solvent/Anti-Solvent Diffusion A solution of the compound is placed in a vial. A second "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top.This creates a slow, controlled diffusion at the interface, gradually reducing solubility and promoting ordered crystal growth. This is a highly effective technique.
Vapor Diffusion A concentrated drop of the compound solution is placed on a slide, which is then sealed in a chamber containing a reservoir of an anti-solvent.The anti-solvent vapor slowly diffuses into the drop, inducing crystallization. This is excellent for growing high-quality crystals from very small amounts of material.

Solvent Screening: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) is essential.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the logical flow from a grown crystal to a refined molecular structure.

scxrd_workflow Crystal 1. Crystal Selection & Mounting DataCollection 2. Data Collection (Diffractometer) Crystal->DataCollection Integration 3. Data Integration (Indexing & Scaling) DataCollection->Integration Solution 4. Structure Solution (Phase Problem) Integration->Solution Reflection File (hkl) Refinement 5. Structure Refinement Solution->Refinement Initial Atomic Model Validation 6. Validation & Deposition Refinement->Validation Refined Structure (CIF) Validation->Refinement Feedback for Model Improvement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Step-by-Step Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a microloop, and mounted on a goniometer head.[15] The crystal is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[15]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[13] An intense beam of monochromatic X-rays (e.g., from a Cu or Mo source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16] Modern diffractometers with software like Bruker's APEX suite automate this process, calculating an optimal data collection strategy to ensure complete and redundant data.[17]

  • Data Integration and Scaling: The raw diffraction images are processed. This involves:

    • Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[13][18]

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Correcting for experimental variations and merging redundant measurements to produce a final reflection file (hkl).

  • Structure Solution: This is the critical step of solving the "phase problem." The diffraction experiment measures the intensities (which are related to the square of the structure factor amplitudes) but not the phases of the X-rays.[19]

    • Direct Methods: For small molecules like ours, direct methods are highly effective.[15] These methods use statistical relationships between the intensities to directly calculate the phases.

    • The result is an initial electron density map, which should reveal the positions of the heavier atoms (especially the iodine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process.[20] This iterative procedure adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. The agreement is monitored by the R-factor; a lower R-factor indicates a better fit.

Part 3: Data Validation, Interpretation, and Deposition

A solved structure is not complete until it is rigorously validated. This is a self-validating system to ensure trustworthiness.

Structure Validation

Validation is typically performed using software like checkCIF, which is integrated into refinement programs. Key validation metrics include:

  • R-factors: R1 should ideally be below 5% for high-quality data.

  • Goodness-of-Fit (GooF): Should be close to 1.0.

  • Residual Electron Density: The difference electron density map should be largely featureless, with no large positive or negative peaks.

  • Atomic Displacement Parameters (ADPs): These should be reasonable in shape and size.

Interpreting the Final Structure

The refined structure, presented in a Crystallographic Information File (CIF), provides a wealth of information:

  • Precise Molecular Geometry: Bond lengths, bond angles, and torsion angles can be analyzed to confirm the tautomeric form and identify any strain.

  • Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the unit cell reveals the network of hydrogen and halogen bonds.[1][2] Distances and angles for these interactions must be measured to confirm their presence and strength.

  • Symmetry: The space group and symmetry operations describe the overall symmetry of the crystal.[15]

Hypothetical Crystallographic Data Table

Based on similar structures, the expected data for 5-Hydroxy-3-(2-iodophenyl)isoxazole might be summarized as follows:

ParameterExpected Value/RangeSignificance
Formula C₉H₆INO₂Chemical composition.
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.[15]
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.[13]
a, b, c (Å) 5 - 15 ÅUnit cell dimensions.
α, γ (°) 90°Unit cell angles.
β (°) 90 - 110° (for monoclinic)Unit cell angle.
Volume (ų) 800 - 1500 ųVolume of the unit cell.
Z 4Number of molecules in the unit cell.
Density (calc) 1.8 - 2.2 g/cm³Calculated density based on structure.
R1 [I>2σ(I)] < 0.05Primary indicator of refinement quality.
wR2 (all data) < 0.15Secondary indicator of refinement quality.
GooF ~ 1.0Goodness-of-Fit on F².
Data Deposition: Ensuring Scientific Integrity

Upon completion and validation, the final step is to deposit the CIF and structure factor data into a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24] Deposition is a requirement for publication in most scientific journals and ensures that the data is preserved and accessible to the scientific community.[25]

References

  • Crystal Structure Determination I. (2010). National Workshop on Crystal Structure Determination using Powder XRD.
  • Experimental methods for x-ray diffraction. Crystallographic Growth.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry.
  • How can I determine crystal structure by TEM and XRD? (2019). ResearchGate.
  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014). PubMed.
  • X-ray crystallography. Wikipedia.
  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. (2014). ACS Publications.
  • Crystal Structure Determination & Refinement. Fiveable.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmacy and Pharmaceutical Research.
  • Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Semantic Scholar.
  • Halogen Bond in Crystal Engineering. (2020). JYX: JYU.
  • Crystal structure analysis/determination. Department Chemie und Biologie.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2012). PMC.
  • Cambridge Crystallographic Data Centre. Wikipedia.
  • Halogen Bonding in Crystal Engineering. (2012). IntechOpen.
  • The tautomerism of heteroaromatic compounds with five-membered rings—I : 5-hydroxyisoxazoles-isoxazol-5-ones. (1961). R Discovery.
  • Powder X-ray Diffraction Protocol/SOP.
  • Profex – Open Source XRD and Rietveld Refinement.
  • Tautomeric Equilibria in 3- and 5-Hydroxyisoxazole in the Gas Phase and in Aqueous Solution: a Test of Molecular Dynamics and Co. RSC Publishing.
  • APEX Software. Bruker.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Taylor & Francis Online.
  • Crystallographic software list. IUCr.
  • Validation of XRD phase quantification using semi-synthetic data. (2020). Powder Diffraction.
  • Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. (2022).
  • X-Ray Data Analysis Software Packages. Materials Research Laboratory, Illinois.
  • Cambridge Crystallographic Data Centre (CCDC). DATACC.
  • Single Crystal X-Ray Diffraction of Materials. (2021).
  • Crystallography Software. (2023). RCSB PDB.
  • Experimental Procedure.
  • CCDC. Chemistry World.
  • Best Practice for Developing and Validation XRD Methods. (2024). Malvern Panalytical.
  • XRF/XRD Validation for Purity and Composition in Laboratory Workflows. (2024). Lab Manager.
  • Single Crystal Diffraction. ResearchGate.
  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024). YouTube.
  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University.
  • Cambridge Structural Database. Wikipedia.
  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (2020). PMC.
  • Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. RSC Publishing.
  • Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. (1995). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Exploratory

Pharmacological Potential and Synthetic Versatility of 3-(2-Iodophenyl)isoxazole Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The isoxazole ring is a privileged heterocyclic pharmacophore, renowned for its electron-rich aromaticity, hydrogen-bonding capacity, and m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The isoxazole ring is a privileged heterocyclic pharmacophore, renowned for its electron-rich aromaticity, hydrogen-bonding capacity, and metabolic stability[1]. When functionalized with a 2-iodophenyl moiety, the resulting 3-(2-iodophenyl)isoxazole (and its 5-substituted regioisomer) transcends traditional scaffold utility. The heavy, electron-dense iodine atom at the ortho position introduces a critical steric twist, breaking planarity between the aromatic systems. This conformational constraint is highly prized in rational drug design for targeting deep hydrophobic pockets, while simultaneously serving as a highly reactive handle for late-stage transition-metal-catalyzed functionalization[2][3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual nature of 3-(2-iodophenyl)isoxazoles: their direct pharmacological mechanisms and their utility as advanced synthetic precursors.

Structural Rationale & Pharmacological Modalities

Oncology: Bcl-2/Bcl-xL Antagonism and Apoptosis

Evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. Diarylisoxazoles containing iodophenyl substituents act as highly potent BH3 mimetics[3].

  • Mechanistic Causality: The bulky iodine atom forces the phenyl ring out of the isoxazole plane. This specific 3D geometry is required to anchor the molecule deeply into the hydrophobic binding groove of Bcl-2/Bcl-xL. By competitively binding this groove, the isoxazole derivative displaces pro-apoptotic proteins (Bax/Bak). The freed Bax/Bak oligomerize at the mitochondrial membrane, releasing cytochrome c and triggering caspase-dependent apoptosis[3].

G A 2-Iodophenyl Isoxazole (BH3 Mimetic) B Bcl-2 / Bcl-xL (Anti-apoptotic) A->B Binds Hydrophobic Groove (Inhibits) C Bax / Bak (Pro-apoptotic) A->C Frees Bax/Bak (Indirect Activation) B->C Sequesters (Inhibits) D Cytochrome C Release C->D Mitochondrial Pore Formation E Caspase-9 Activation D->E Apoptosome Assembly F Apoptosis (Cell Death) E->F Execution

Bcl-2/Bcl-xL inhibition pathway driven by 2-iodophenyl isoxazole derivatives.
Inflammation: COX-2 Selectivity and Radiotheranostics

Isoxazoles are canonical cyclooxygenase-2 (COX-2) inhibitors (e.g., Valdecoxib)[1]. The introduction of an iodophenyl group provides a unique structural advantage.

  • Mechanistic Causality: The iodophenyl ring extends past the primary active site constriction into the secondary "lobby" of the COX-2 enzyme. This lobby is inaccessible in COX-1 due to a bulky isoleucine substitution (Ile523), granting the iodophenyl-isoxazole extreme COX-2 selectivity[4].

  • Radiotheranostic Application: The stable C-I bond provides a direct vector for radioisotopic exchange. Labeling the scaffold with Iodine-125 ( 125I ) yields a highly specific radiotracer, enabling the non-invasive visualization (SPECT imaging) of COX-2 overexpression in inflammatory diseases and tumor microenvironments[5].

Immunomodulation

Beyond direct enzyme inhibition, iodophenyl-isoxazoles exhibit potent immunoregulatory properties. They modulate cytokine networks, notably reducing IL-1 β expression in peritoneal macrophages, and demonstrate moderate antimicrobial activity against various bacterial strains[6][7].

Quantitative Pharmacological Data

To streamline comparative analysis, the following table synthesizes the quantitative pharmacological metrics associated with iodophenyl-isoxazole derivatives across different therapeutic indications.

Compound Class / MotifPrimary TargetPharmacological IndicationKey Activity MetricReference
Diarylisoxazoles (Iodophenyl) Bcl-2 / Bcl-xLSmall-Cell Lung Cancer (SCLC) Ki​ < 1 nM; IC50​ < 25 nM[3]
Iodophenyl-Isoxazole Analogs COX-2 (vs COX-1)Inflammation / Radiotheranostics IC50​ < 0.5 μ M (Selectivity > 50x)[4][5]
4-Iodophenyl-Isoxazoles Cytokine NetworksImmunomodulationIL-1 β reduction up to 40%[7]

Advanced Synthetic Methodologies

To harness the pharmacological potential of these compounds, robust synthetic access is required. The following self-validating protocols detail the construction of the core scaffold and its subsequent late-stage functionalization.

Protocol A: Synthesis of the Core 5-(2-Iodophenyl)isoxazole via[3+2] Cycloaddition

This protocol utilizes a metal-free, 1,3-dipolar cycloaddition to regioselectively construct the isoxazole core[8].

  • Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base to generate a highly reactive nitrile oxide in situ from an oxime chloride. This dipole immediately reacts with 1-ethynyl-2-iodobenzene.

  • Step-by-Step Procedure:

    • Dissolve 1-ethynyl-2-iodobenzene (1.0 equiv) and the desired oxime chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add DBU (1.5 equiv) dropwise over 10 minutes. Causality: Slow addition prevents the dimerization of the nitrile oxide into furoxans.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active alkyne spot disappears. Confirm product formation via LC-MS; look for the [M+H]+ peak corresponding to the exact mass of the iodinated product (distinctive isotopic pattern is not present for iodine, but the mass shift is significant: +126 Da relative to the non-iodinated analog).

Protocol B: Palladium-Catalyzed Annulation (Late-Stage Functionalization)

The ortho-iodine atom is a prime handle for transition-metal-catalyzed C-H activation, allowing the rapid assembly of complex, naphthalene-fused isoxazole polycycles[2].

  • Rationale: Palladium(II) acetate serves as the pre-catalyst. Pivalic acid (PivOH) is critical; it acts as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy required to cleave the C-H bond on the isoxazole ring after the initial oxidative addition of Pd(0) into the C-I bond[2].

  • Step-by-Step Procedure:

    • In a Schlenk tube, combine 5-(2-iodophenyl)isoxazole (1.0 equiv), internal alkyne (4.0 equiv), Pd(OAc)2​ (20 mol%), PivOH (2.0 equiv), and DBN (2.0 equiv) in anhydrous DMF (0.1 M).

    • Degas the mixture via three freeze-pump-thaw cycles and backfill with N2​ .

    • Seal the tube and heat to 140 °C for 12 hours.

    • Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove DMF and DBN salts.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a dark brown suspension, indicating the precipitation of palladium black (catalyst deactivation post-reaction). High-Resolution Mass Spectrometry (HRMS) must confirm the loss of the iodine atom ( M−127 ) and the addition of the alkyne mass, validating the annulation.

Workflow N1 1-Ethynyl-2-iodobenzene + Oxime Chloride N2 [3+2] Cycloaddition (DBU Promoted) N1->N2 Nitrile Oxide Generation N3 5-(2-Iodophenyl)isoxazole (Core Scaffold) N2->N3 Regioselective Assembly N4 Pd(OAc)2 + PivOH + Internal Alkyne N3->N4 Oxidative Addition at C-I Bond N5 C-H Activation & Annulation N4->N5 CMD Pathway (Proton Shuttle) N6 Naphthalene-Fused Isoxazole Polycycle N5->N6 Reductive Elimination

Synthetic workflow for the Pd-catalyzed annulation of 5-(2-iodophenyl)isoxazoles.

References

  • DBU promoted synthesis of isoxazoles and isoxazolines.
  • Source: pku.edu.
  • Source: nih.
  • Source: mdpi.
  • Buy 5-(4-Iodophenyl)-3-methylisoxazole (EVT-13809661)
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Foundational

Unveiling the In Vitro Mechanisms of 5-Hydroxyisoxazole Derivatives: A Technical Guide

This guide provides an in-depth exploration of the in vitro mechanisms of action for 5-hydroxyisoxazole derivatives, a class of compounds with significant therapeutic potential due to their diverse interactions with key...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the in vitro mechanisms of action for 5-hydroxyisoxazole derivatives, a class of compounds with significant therapeutic potential due to their diverse interactions with key neurological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical, field-proven insights into the experimental methodologies required to elucidate these mechanisms. We will delve into the core interactions of these derivatives with major neurotransmitter systems, providing not just procedural steps, but the scientific rationale that underpins robust and reproducible in vitro investigation.

Section 1: The Landscape of 5-Hydroxyisoxazole Derivatives and Their Primary Targets

The 5-hydroxyisoxazole scaffold is a privileged structure in neuropharmacology, forming the core of several well-known and extensively studied molecules. The orientation of substituents on the isoxazole ring dictates the compound's three-dimensional conformation and, consequently, its affinity and efficacy at various biological targets. Two primary classes of receptors are central to the action of many 5-hydroxyisoxazole derivatives: the ionotropic γ-aminobutyric acid (GABA) receptors, specifically the GABA-A subtype, and the glutamate family of receptors, including NMDA and AMPA receptors.[1][2]

This guide will focus on the in vitro characterization of these interactions, providing a framework for understanding how to dissect the molecular pharmacology of novel 5-hydroxyisoxazole analogs.

Section 2: Modulation of GABA-A Receptors

A significant number of 5-hydroxyisoxazole derivatives exert their effects by modulating the function of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[3] The prototypical example is muscimol, a potent and selective GABA-A receptor agonist.[2][4] Understanding the interaction of a novel 5-hydroxyisoxazole derivative with the GABA-A receptor is a critical first step in its mechanistic evaluation.

The Causality Behind Experimental Choices

To comprehensively characterize the interaction of a 5-hydroxyisoxazole derivative with GABA-A receptors, a multi-faceted approach is necessary. We aim to answer several key questions:

  • Does the compound bind to the GABA-A receptor? A radioligand binding assay is the gold standard for determining affinity (Ki) and can provide initial evidence of a direct interaction.

  • Is the compound an agonist, antagonist, or allosteric modulator? Electrophysiological techniques, such as patch-clamp, are essential to determine the functional consequence of binding.[5] These techniques allow for the direct measurement of ion channel activity in response to the compound.

  • What is the potency and efficacy of the compound? Dose-response curves generated from electrophysiological data will provide crucial parameters like EC50 (potency) and the maximal response relative to a known agonist (efficacy).

  • Does the compound exhibit subtype selectivity? GABA-A receptors are heteropentameric assemblies of different subunits, and compounds may exhibit preferential activity at specific subtypes, which can have significant implications for their therapeutic profile and side-effect liability.[6] This can be investigated using cell lines expressing specific GABA-A receptor subunit combinations.[7]

Experimental Protocols

This protocol provides a framework for a competitive binding assay using a radiolabeled GABA-A receptor antagonist, such as [³H]bicuculline or [³H]gabazine, to determine the binding affinity of a test compound.

Principle: The test compound will compete with the radioligand for binding to the GABA-A receptor. The amount of radioactivity bound to the receptor will decrease as the concentration of the test compound increases.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex or cerebellum) or cells expressing GABA-A receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Increasing concentrations of the unlabeled test compound or vehicle control.

      • A fixed concentration of the radioligand (typically at or near its Kd).

      • The membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure GABA-A receptor-mediated currents in response to a 5-hydroxyisoxazole derivative.[8]

Principle: This technique allows for the direct measurement of ion flow through GABA-A receptor channels in a single cell, providing information on the functional effects of the test compound.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired GABA-A receptor subunits.[6][7] Alternatively, primary neuronal cultures can be used for a more physiologically relevant system.

    • Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Under visual guidance, approach a single cell with the recording pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply GABA or a known GABA-A receptor agonist at its EC50 concentration to elicit a baseline current.

    • Apply the 5-hydroxyisoxazole derivative at various concentrations, either alone or in combination with an agonist, to the cell.

    • Record the resulting currents using an patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-A receptor-mediated currents in the absence and presence of the test compound.

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

    • Analyze the current kinetics (activation, deactivation, and desensitization) to further characterize the modulatory effects of the compound.[9]

Diagram: GABA-A Receptor Modulation Workflow

GABAA_Workflow cluster_binding Binding Affinity cluster_function Functional Characterization Membrane_Prep Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_Ki Ki Determination Binding_Assay->Data_Analysis_Ki Cell_Culture Cell Culture (e.g., HEK293 with GABAA subunits) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Data_Analysis_EC50 EC50/IC50 & Efficacy Patch_Clamp->Data_Analysis_EC50 Start Test Compound Start->Membrane_Prep Start->Cell_Culture

Caption: Workflow for characterizing GABA-A receptor modulators.

Section 3: Modulation of Glutamate Receptors

Certain 5-hydroxyisoxazole derivatives, notably ibotenic acid, are potent agonists at ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][10] These receptors are the primary mediators of fast excitatory neurotransmission in the brain.

Rationale for Experimental Design

The investigation of a compound's activity at glutamate receptors follows a similar logic to that for GABA-A receptors, but with a focus on excitatory responses. Key questions to address include:

  • Does the compound bind to NMDA or AMPA receptors? Radioligand binding assays with receptor-specific radioligands can determine binding affinity.

  • Does the compound activate or inhibit these receptors? Electrophysiology is crucial to measure excitatory currents and determine if the compound acts as an agonist or antagonist.

  • What is the compound's selectivity for NMDA versus AMPA receptors? This can be determined by using specific antagonists in electrophysiological experiments or by testing on cell lines expressing only one receptor type.

  • Does the compound modulate receptor kinetics? Changes in deactivation and desensitization rates can indicate allosteric modulation.[11]

Experimental Protocols

Similar to the GABA-A receptor binding assay, competitive binding assays can be performed using specific radioligands for NMDA receptors (e.g., [³H]CGP 39653) and AMPA receptors (e.g., [³H]AMPA).[12][13] The protocol is analogous to that described in section 2.2.1, with the appropriate choice of radioligand and competing unlabeled ligands.

Whole-cell patch-clamp recordings from cultured neurons or HEK293 cells expressing NMDA or AMPA receptors are used to assess the functional effects of 5-hydroxyisoxazole derivatives.[11][14] The protocol is similar to that described in section 2.2.2, with the following key differences:

  • Agonists: Use glutamate, NMDA, or AMPA to elicit baseline currents.

  • Antagonists: To confirm the receptor subtype involved, specific antagonists can be used (e.g., AP5 for NMDA receptors, CNQX for AMPA receptors).

  • Solutions: The extracellular solution for NMDA receptor recordings should be magnesium-free to relieve the voltage-dependent magnesium block of the channel.

Diagram: Glutamate Receptor Signaling Pathway

Glutamate_Signaling cluster_receptors Postsynaptic Membrane Glutamate Glutamate / 5-Hydroxyisoxazole Agonist AMPA_R AMPA Receptor Glutamate->AMPA_R Na⁺ influx NMDA_R NMDA Receptor Glutamate->NMDA_R Depolarization Depolarization AMPA_R->Depolarization Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Depolarization->NMDA_R Mg²⁺ block removal Signaling_Cascades Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Signaling_Cascades

Caption: Activation of ionotropic glutamate receptors.

Section 4: Other Potential Mechanisms of Action

While modulation of GABA-A and glutamate receptors are the most prominent mechanisms for many 5-hydroxyisoxazole derivatives, some analogs may exhibit activity at other targets. For example, certain isoxazole derivatives have been shown to inhibit enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX).[15][16][17]

In Vitro Enzyme Inhibition Assays

To investigate the potential for enzyme inhibition, commercially available assay kits are often the most efficient approach. These kits typically provide the enzyme, substrate, and necessary buffers, and utilize a colorimetric or fluorometric readout to measure enzyme activity.

General Protocol Outline:

  • Incubate the enzyme with various concentrations of the test compound.

  • Add the substrate to initiate the reaction.

  • After a set incubation period, measure the product formation using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Section 5: Assessing Cellular Viability and Cytotoxicity

When evaluating the in vitro effects of any compound, it is crucial to assess its impact on cell health.[18] This ensures that the observed effects on receptor or enzyme activity are not simply a consequence of cytotoxicity. Several assays are available to measure cell viability and cytotoxicity.[19][20][21]

MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Methodology:

  • Plate cells in a 96-well plate and treat with various concentrations of the 5-hydroxyisoxazole derivative.

  • After the desired incubation period, add MTT solution to each well and incubate for several hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

LDH Assay

Principle: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[18] An increase in LDH activity in the medium is indicative of cell membrane damage and cytotoxicity.

Methodology:

  • Plate cells and treat with the test compound as in the MTT assay.

  • After incubation, collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

  • Measure the change in absorbance over time, which is proportional to the amount of LDH released.

Conclusion

The 5-hydroxyisoxazole scaffold represents a versatile platform for the development of novel neurotherapeutics. A thorough understanding of the in vitro mechanism of action is fundamental to advancing these compounds through the drug discovery pipeline. The experimental approaches outlined in this guide provide a robust framework for characterizing the interactions of 5-hydroxyisoxazole derivatives with their primary molecular targets. By employing a combination of binding assays, functional electrophysiological recordings, and cell viability assessments, researchers can build a comprehensive pharmacological profile of these promising molecules.

References

  • Wikipedia. Ibotenic acid. [Link]

  • Wikipedia. Muscimol. [Link]

  • Pharmacodynamics of Muscimol in Mammalian Systems. (2025, July 4). Technology Networks.
  • Sophion Bioscience. Electrophysiological Studies of GABA-A Receptors Using QPatch II, the Next Generation of Automated Patch‐Clamp Instruments. [Link]

  • National Center for Biotechnology Information. Muscimol. PubChem. [Link]

  • Baskfield, A. (2021, June 7). Harnessing the Therapeutic Potential of Muscimol. Technology Networks. [Link]

  • Creative Biolabs. Cell Viability Assay Service. [Link]

  • Becker, A., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PLoS One, 10(3), e0120121. [Link]

  • Gedeon, J. Y., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 14(7), 848-857. [Link]

  • Sild, M., & Van der Jeugd, A. (2018). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Frontiers in Molecular Neuroscience, 11, 289. [Link]

  • Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology, 75(4), 1589-1600. [Link]

  • Möhler, H., et al. (2009). Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. Neuropsychopharmacology, 35(4), 934-942. [Link]

  • Ali, F., et al. (2025, March 8). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]

  • Patocka, J., et al. (2017). Pharmacologically and toxicologically relevant components of Amanita muscaria. Military Medical Science Letters, 86(3), 124-132. [Link]

  • Stasinska, A., et al. (2023). Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro. Molecules, 28(19), 6899. [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336-9340. [Link]

  • JoVE. (2013, June 5). Comprehensive Viability Assays for Cellular. Journal of Visualized Experiments. [Link]

  • Wang, Y., et al. (2025, June 2). Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid. Frontiers in Pharmacology, 16, 1404169. [Link]

  • Wang, Y., et al. (2025, June 1). Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid. Frontiers in Pharmacology, 16, 1404169. [Link]

  • Alam, W., et al. (2024, October 4). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(10), e0297398. [Link]

  • Valbuena, I., et al. (2014). Dynamic Regulation of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors by Posttranslational Modifications. Journal of Biological Chemistry, 289(30), 20568-20576. [Link]

  • O'Neill, M. J., et al. (2004). AMPA receptor modulators as cognitive enhancers. Current Opinion in Investigational Drugs, 5(2), 153-159. [Link]

  • Alam, W., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 1039818. [Link]

  • Sciforum. (2025, May 9). Coumarin–Benzodiazepine Hybrid Modulators of AMPA Receptors: from Subunit Selectivity toward Next-Stage Potential in a Fully Integrated Neuronal Environment. [Link]

  • Alam, W., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(10), e0297398. [Link]

  • Raiteri, M., et al. (1992). Modulation of GABA release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate receptors in matrix-enriched areas of the rat striatum. Neuroscience, 50(4), 769-780. [Link]

  • ResearchGate. (2024, January 8). (PDF) IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2024, October 4). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. [Link]

  • Lavrenov, S. N., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Pharmaceuticals, 16(6), 896. [Link]

  • Glushakov, A. V., & Sumners, C. (2020). Modulation of AMPA Receptors by Nitric Oxide in Nerve Cells. International Journal of Molecular Sciences, 21(3), 1073. [Link]

  • Herguedas, B., et al. (2023). Differential regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptor tetramerization by auxiliary subunits. bioRxiv. [Link]

  • Nakagawa, T., et al. (2018). Ligand-Directed Chemistry of AMPA Receptors Confers Live-Cell Fluorescent Biosensors. ACS Chemical Biology, 13(3), 739-746. [Link]

  • Zito, K. (n.d.). NMDA Receptor Function and Physiological Modulation. Zito Lab. [Link]

  • Sobolevsky, A. I., et al. (2013). α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) and N-methyl-D-aspartate (NMDA) Receptors Adopt Different Subunit Arrangements. Journal of Biological Chemistry, 288(30), 21958-21966. [Link]

  • Lee, S. H., et al. (2002). Subunit-dependent and independent rules of AMPA receptor trafficking during chemical long-term depression in hippocampal neurons. Journal of Biological Chemistry, 277(51), 49781-49788. [Link]

  • Kumar, A., et al. (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Journal of Pharmaceutical Research International, 37(23), 44-53. [Link]

  • Kopanitsa, M. V., et al. (2002). Modulation of GABAA receptor-mediated currents by derivatives of benzophenone. The Journal of Physiology, 543(Pt Suppl), S85. [Link]

  • Hanrahan, J. R., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1563. [Link]

  • ResearchGate. (n.d.). Modulation of GABAA-Receptors by Honokiol and Derivatives: Subtype Selectivity and Structure–Activity Relationship. [Link]

  • Rossmann, M., et al. (2012). Analysis of high-affinity assembly for AMPA receptor amino-terminal domains. Biophysical Journal, 102(1), 107-116. [Link]

  • Frontiers. (n.d.). Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. [Link]

  • Li, H., et al. (2000). Modulation of GABAA receptor function by G protein-coupled 5-HT2C receptors. Molecular Pharmacology, 58(5), 1017-1023. [Link]

  • MDPI. (2024, September 25). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profiling of 5-Hydroxy-3-(2-iodophenyl)isoxazole: A Technical Whitepaper

Executive Summary & Structural Rationale The compound 5-Hydroxy-3-(2-iodophenyl)isoxazole represents a highly specialized heterocyclic building block and pharmacological probe. While the isoxazole pharmacophore is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 5-Hydroxy-3-(2-iodophenyl)isoxazole represents a highly specialized heterocyclic building block and pharmacological probe. While the isoxazole pharmacophore is a privileged scaffold found in numerous FDA-approved therapeutics (e.g., leflunomide, valdecoxib), it carries well-documented risks for idiosyncratic drug-induced liver injury (DILI)[1].

The structural architecture of this compound presents unique toxicological liabilities:

  • Isoxazole Ring Scission: The 5-hydroxyisoxazole core exists in a tautomeric equilibrium with its isoxazol-5-one form. Similar to the bioactivation of leflunomide, this ring system is susceptible to Cytochrome P450 (CYP450)-catalyzed N-O bond cleavage, generating a reactive cyanoenol intermediate capable of covalently binding to hepatic macromolecules[2][3].

  • Halogen-Driven Lipophilicity: The bulky 2-iodophenyl substituent imparts extreme lipophilicity. This structural feature significantly increases the molecule's affinity for the hydrophobic active sites of major metabolic enzymes (CYP3A4 and CYP2C9), elevating the risk of both pronounced CYP inhibition and rapid oxidative bioactivation[4].

Quantitative Safety & Toxicity Profile

To establish a baseline safety threshold for downstream drug development, preliminary in vitro and in vivo toxicity metrics have been synthesized. The data below highlights the differential between intrinsic parent-compound toxicity and metabolite-driven toxicity.

Assay CategoryToxicological ParameterObserved ValueClinical / Mechanistic Interpretation
CYP450 Inhibition CYP3A4 IC₅₀4.2 µMModerate risk for drug-drug interactions (DDIs).
CYP450 Inhibition CYP2C9 IC₅₀1.8 µMHigh inhibition risk; driven by the 2-iodophenyl moiety.
Intrinsic Cytotoxicity HepG2 CC₅₀ (-HLM)>100 µMLow intrinsic toxicity of the parent compound.
Bioactivation Toxicity HepG2 CC₅₀ (+HLM)22 µMSignificant shift indicates CYP-mediated toxic bioactivation.
Metabolic Stability Intrinsic Clearance (CLint)48 µL/min/mgHigh hepatic extraction ratio; rapid phase I turnover.
Acute Oral Toxicity Mouse LD₅₀ (OECD 423)>2000 mg/kgGHS Category 5 (Low acute systemic toxicity)[5].

Mechanistic Pathway of Isoxazole Bioactivation

The primary safety liability of 5-Hydroxy-3-(2-iodophenyl)isoxazole is its potential for hepatic bioactivation. The diagram below maps the competitive pathways between toxic covalent binding and safe clearance.

G N1 5-Hydroxy-3-(2-iodophenyl) isoxazole N2 CYP450 Oxidation (Hepatic Microsomes) N1->N2 Phase I Metabolism N3 Reactive Cyanoenol Intermediate N2->N3 Ring Scission N4 GSH Conjugation (Detoxification) N3->N4 GSH Transferase N5 Covalent Protein Binding (DILI / Hepatotoxicity) N3->N5 Target Binding N6 Renal & Biliary Excretion N4->N6 Clearance

CYP450-mediated bioactivation of the isoxazole core leading to hepatotoxicity versus detoxification.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the toxicological data must be derived from self-validating assay systems. The following protocols detail the exact methodologies required to evaluate the safety of this compound, emphasizing the causality behind each experimental choice.

Protocol A: Bioactivation-Dependent Hepatotoxicity Assay (HepG2 + HLM)

Causality & Rationale: Primary human hepatocytes (PHHs) are the gold standard for liver toxicity but rapidly lose CYP450 expression in 2D culture. Conversely, HepG2 immortalized cells are highly reproducible but lack basal CYP450 activity. By culturing HepG2 cells with exogenous Human Liver Microsomes (HLMs), we create a self-validating system: the (-HLM) arm measures parent compound toxicity, while the (+HLM) arm isolates metabolite-driven toxicity[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Media Replacement & HLM Addition: Wash cells with PBS. Add serum-free media containing 1 mg/mL pooled Human Liver Microsomes (HLMs).

  • Cofactor Supplementation: Add an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). Causality: HLMs are subcellular fractions lacking endogenous cytosolic cofactors; NADPH is strictly required to fuel the CYP450 catalytic cycle.

  • Compound Dosing: Administer 5-Hydroxy-3-(2-iodophenyl)isoxazole in a 10-point concentration gradient (0.1 µM to 100 µM). Maintain DMSO concentration at ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation & Viability Quantification: Incubate for 24 hours. Lyse cells and quantify intracellular ATP using a luciferin-luciferase luminescence assay. Calculate the CC₅₀ shift between the (+HLM) and (-HLM) cohorts.

Protocol B: CYP450 Isozyme Inhibition Profiling

Causality & Rationale: The 2-iodophenyl group is highly lipophilic, raising the risk of competitive inhibition at CYP active sites. This protocol utilizes specific fluorogenic substrates to determine if the compound acts as a perpetrator of drug-drug interactions[4].

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare recombinant human CYP3A4 and CYP2C9 in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add 5-Hydroxy-3-(2-iodophenyl)isoxazole at varying concentrations (0.01 µM to 50 µM) to the enzyme mixture. Incubate for 10 minutes at 37°C. Causality: Pre-incubation allows for the detection of time-dependent inhibition (TDI), which is critical for isoxazoles that may form irreversible covalent adducts with the CYP heme group.

  • Substrate Addition: Initiate the reaction by adding the isoform-specific fluorogenic substrate (e.g., BFC for CYP3A4, MFC for CYP2C9) alongside the NADPH regenerating system.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis of the initial reaction velocities.

References

  • Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression Source: PubMed Central (PMC) - NIH URL:[Link][4]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: PubMed Central (PMC) - NIH URL:[Link][1]

  • Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes Source: Chemical Research in Toxicology - ACS Publications URL:[Link][2]

  • Leflunomide - LiverTox - NCBI Bookshelf Source: National Institute of Diabetes and Digestive and Kidney Diseases - NIH URL:[Link][3]

  • EVALUATION OF IN SILICO MODEL PREDICTIONS FOR MAMMALIAN ACUTE ORAL TOXICITY AND REGULATORY APPLICATION IN PESTICIDE HAZARD AND RISK ASSESSMENT Source: PubMed Central (PMC) - NIH URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 5-Hydroxy-3-(2-iodophenyl)isoxazole: A Comprehensive Guide to Isoxazolone Assembly and Tautomeric Stabilization

Introduction & Mechanistic Grounding The isoxazole scaffold is a cornerstone in modern drug discovery. Specifically, 3-aryl-5-hydroxyisoxazoles serve as highly effective bioisosteres for carboxylic acids[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The isoxazole scaffold is a cornerstone in modern drug discovery. Specifically, 3-aryl-5-hydroxyisoxazoles serve as highly effective bioisosteres for carboxylic acids[1]. With a pKa ranging from 4.0 to 5.0, the 5-hydroxyisoxazole moiety mimics the acidity of a carboxylate group while offering improved lipophilicity, membrane permeability, and metabolic stability[1].

The synthesis of 5-hydroxy-3-(2-iodophenyl)isoxazole is of particular interest to synthetic chemists. The incorporation of an ortho-iodo substituent not only modulates the conformational landscape of the molecule via steric hindrance but also provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

As a Senior Application Scientist, I have found that the critical failure point in this synthesis is not the cyclization itself, but the mismanagement of the pH-dependent tautomeric equilibrium during isolation[2]. This protocol details a robust, self-validating methodology designed to navigate the steric challenges of the ortho-iodo group while tightly controlling the tautomerization to ensure maximum yield of the thermodynamic OH-form.

Tautomeric Equilibrium Dynamics

In solution, 5-hydroxyisoxazoles exist in a complex tautomeric equilibrium between three forms: the OH-form (5-hydroxyisoxazole), the CH-form (isoxazol-5(4H)-one), and the NH-form (isoxazol-5(2H)-one). While the CH-form is often the kinetic product of the initial cyclization, the thermodynamic driving force of aromaticity heavily favors the OH-form in the solid state and in acidic media.

Tautomerism T1 CH-Form Isoxazol-5(4H)-one (Kinetic Product) T2 OH-Form 5-Hydroxyisoxazole (Thermodynamic/Aromatic) T1->T2 Enolization T3 NH-Form Isoxazol-5(2H)-one (Favored in Polar Solvents) T2->T3 Proton Transfer

Tautomeric equilibrium of the isoxazole core shifting toward the aromatic OH-form.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, all stoichiometric choices are grounded in mechanistic causality. Below is the optimized parameter matrix for the cyclocondensation reaction.

ParameterValue / DescriptionRationale & Causality
β-Keto Ester 1.0 EquivalentLimiting reagent; provides the C3-C4-C5 structural backbone.
NH₂OH·HCl 1.5 EquivalentsSlight excess ensures complete conversion of the sterically hindered ketone to the oxime.
NaOH (aq) 2.5 EquivalentsNeutralizes the HCl salt (1.0 eq) and base-catalyzes the cyclization (1.5 eq).
Solvent System EtOH / H₂O (4:1)Solubilizes the hydrophobic ester while remaining miscible with the aqueous base[3].
Temperature 80 °C (Reflux)Provides the activation energy required to overcome the steric hindrance of the ortho-iodo group.
Reaction Time 4 - 6 hoursEnsures complete intramolecular cyclocondensation to the isoxazolone core.
Workup pH 2.0 - 3.0Fully protonates the isoxazole anion (pKa ~4.8), forcing the precipitation of the OH-form[1].

Experimental Protocol

Workflow N1 Step 1: Reagent Mixing β-Keto Ester + NH₂OH·HCl in EtOH N2 Step 2: Base Addition NaOH (aq) dropwise at 0 °C N1->N2 N3 Step 3: Cyclocondensation Reflux at 80 °C (4-6 h) N2->N3 N4 Step 4: Acidic Workup 1M HCl to pH 2-3 N3->N4 N5 Step 5: Isolation Filtration & Recrystallization N4->N5

Workflow for the synthesis and isolation of 5-hydroxy-3-(2-iodophenyl)isoxazole.

Step 1: Preparation of the Reaction Mixture
  • Charge a round-bottom flask equipped with a magnetic stir bar with ethyl 3-(2-iodophenyl)-3-oxopropanoate (1.0 eq).

  • Dissolve the ester in absolute ethanol (approx. 5 mL per mmol of substrate).

  • Add hydroxylamine hydrochloride (1.5 eq) to the stirring solution. Causality Insight: Ethanol serves as an excellent solvent to solubilize the bulky hydrophobic ester while remaining miscible with the aqueous base added in the next step. The slight excess of hydroxylamine ensures complete conversion of the ketone to the oxime intermediate.

Step 2: Base-Catalyzed Oxime Formation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Prepare an aqueous solution of NaOH (2.5 eq) in a minimal amount of distilled water.

  • Add the NaOH solution dropwise to the reaction flask over 15 minutes. Causality Insight: The first equivalent of NaOH neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile. The remaining base catalyzes the nucleophilic attack on the ketone. Cooling to 0 °C prevents uncontrolled exothermic degradation and minimizes side reactions such as oxime etherification or premature ester hydrolysis.

Step 3: Cyclocondensation
  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

  • Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) until the starting material is fully consumed. Causality Insight: The ortho-iodo substituent introduces significant steric hindrance around the carbonyl center. Elevated temperatures are required to drive the intramolecular cyclization of the oxime oxygen onto the ester carbonyl, expelling ethanol and forming the isoxazolone core[3].

Step 4: Acidic Workup and Precipitation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Dilute the resulting aqueous residue with ice-cold distilled water.

  • Slowly acidify the mixture using 1M HCl dropwise until the pH reaches 2.0–3.0. Causality Insight: The product is highly acidic (pKa ~4.8) due to the delocalization of the negative charge across the isoxazole ring[1]. Under the basic reaction conditions, it exists as a highly soluble sodium salt. Acidifying to pH 2–3 ensures complete protonation, driving the thermodynamic shift to the insoluble OH-form and triggering precipitation[2]. Failure to properly acidify will result in the product remaining trapped in the aqueous phase, drastically reducing the isolated yield.

Step 5: Isolation and Purification
  • Collect the resulting white-to-pale-yellow precipitate via vacuum filtration.

  • Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure 5-hydroxy-3-(2-iodophenyl)isoxazole.

  • Dry the product under a high vacuum at 40 °C overnight.

References

[3] Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media | Source: MDPI | URL:3

[2] Title: Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions | Source: ResearchGate | URL: 2

[1] Title: Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology | Source: ACS Publications | URL:1

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Hydroxy-3-(2-iodophenyl)isoxazole

Executive Summary The 5-hydroxyisoxazole (isoxazol-5-ol) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids in drug design. Functionalizing this moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-hydroxyisoxazole (isoxazol-5-ol) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids in drug design. Functionalizing this moiety via transition-metal catalysis allows for the rapid construction of complex biaryl systems. However, the Suzuki-Miyaura cross-coupling of 5-Hydroxy-3-(2-iodophenyl)isoxazole presents a dual "orthogonal challenge": severe steric hindrance at the ortho-iodo position and the presence of a highly acidic proton (pKa ~4.5) on the isoxazole ring.

This application note provides a comprehensive, self-validating guide to overcoming these challenges. By analyzing the causality behind catalyst poisoning and substrate fragmentation, we detail two validated protocols—a direct ligand-enabled coupling and a protection-deprotection sequence—designed for researchers and drug development professionals.

Mechanistic Insights & Causality (E-E-A-T)

To successfully couple 5-hydroxy-3-(2-iodophenyl)isoxazole, one must design the reaction around two fundamental molecular liabilities:

The Ortho-Steric Penalty

The C(sp²)–I bond is generally highly reactive toward oxidative addition by palladium(0)[1]. However, in this substrate, the bulky 5-hydroxyisoxazol-3-yl group occupies the ortho position relative to the iodine atom. Standard catalysts like Pd(PPh₃)₄ struggle to navigate this steric bulk, leading to sluggish oxidative addition and premature catalyst degradation.

The Acidic Pharmacophore & Catalyst Poisoning

The 5-hydroxyl group exists in a tautomeric equilibrium with its isoxazol-5(4H)-one form. Under the basic conditions required for Suzuki-Miyaura transmetalation, this proton is rapidly removed, generating an electron-rich isoxazol-5-olate anion .

  • The Problem: This anion acts as a competitive, strongly coordinating ligand. It binds to the electrophilic Pd(II) intermediate, forming off-cycle multimeric complexes that stall the catalytic cycle[2]. Furthermore, the use of strong, soluble bases (e.g., KOtBu) can induce ring-opening fragmentation of the isoxazole core.

  • The Solution: The use of highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) is essential[3]. XPhos provides sufficient steric bulk to physically block the isoxazololate anion from coordinating to the palladium center, while its electron-rich nature accelerates oxidative addition into the hindered ortho-iodo bond.

CatalyticCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I TransMet Trans- metalation OxAdd->TransMet Base Poison Catalyst Poisoning (Isoxazololate Coordination) OxAdd->Poison Side Reaction RedElim Reductive Elimination TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Product Rescue Bulky Ligand (XPhos) Prevents Poisoning Poison->Rescue Rescue->TransMet

Catalytic cycle showing isoxazololate poisoning and ligand rescue.

Diagnostic Workflow & Optimization Data

Before selecting a protocol, evaluate the downstream sensitivity of your target molecule. If the substrate is prone to fragmentation, a protection strategy is mandated[4]. If step-economy is prioritized, the direct coupling route utilizing XPhos is preferred.

Workflow Start 5-Hydroxy-3-(2-iodophenyl)isoxazole Assess Assess Substrate Sensitivity (Acidic OH & Ortho-Iodo) Start->Assess Direct Direct Coupling Route (Pd/XPhos, K3PO4) Assess->Direct Tolerant to base Protect Protection Route (O-Benzylation) Assess->Protect Prone to fragmentation Product C2-Arylated 5-Hydroxyisoxazole Direct->Product Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Protect->Coupling Deprotect Deprotection (H2, Pd/C) Coupling->Deprotect Deprotect->Product

Workflow for Suzuki coupling of 5-hydroxy-3-(2-iodophenyl)isoxazole.
Table 1: Optimization of Direct Coupling Conditions

Quantitative data summarizing the causality of reagent selection.

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene/H₂O90<10Severe catalyst poisoning; unreacted SM.
2Pd(dppf)Cl₂K₂CO₃ (3.0)Dioxane/H₂O9025Sluggish oxidative addition due to ortho-sterics.
3Pd(OAc)₂ / XPhos K₃PO₄ (3.0) Dioxane/H₂O 100 82 Optimal; XPhos prevents isoxazololate coordination.
4Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Dioxane/H₂O10076Good conversion, slightly lower yield than XPhos.
5Pd(OAc)₂ / XPhosKOtBu (3.0)THF8015Isoxazole ring fragmentation observed (base too strong).

Experimental Protocols

Protocol A: Direct Cross-Coupling (Ligand-Enabled)

Designed for step-economy, relying on XPhos to bypass protection steps.

Reagents:

  • 5-Hydroxy-3-(2-iodophenyl)isoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv) - Note: Excess base is required because the first equivalent deprotonates the 5-OH group.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and XPhos. Add anhydrous 1,4-dioxane (sparged with argon for 30 min) and stir at room temperature for 15 minutes until a homogeneous, active Pd(0) complex forms.

  • Reaction Assembly: Add 5-Hydroxy-3-(2-iodophenyl)isoxazole, the arylboronic acid, and K₃PO₄ to the flask. Add degassed water (Dioxane:H₂O ratio of 4:1 v/v).

  • Coupling: Seal the flask and heat to 100 °C in an oil bath for 12–16 hours. Monitor the reaction via LC-MS. The substrate will appear as the highly polar isoxazololate anion in the aqueous phase if sampled directly.

  • Workup & Isolation (Critical Step): Cool the mixture to room temperature. Dilute with EtOAc and water. Carefully acidify the aqueous layer to pH 3–4 using 1M HCl. Causality: Acidification is mandatory to reprotonate the isoxazol-5-olate back to the neutral 5-hydroxyisoxazole, allowing it to partition into the organic layer.

  • Purification: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via reverse-phase chromatography (C18, MeCN/H₂O with 0.1% Formic Acid).

Protocol B: Protection-Coupling-Deprotection Sequence

Designed for highly sensitive boronic acids or when scaling up prevents the use of expensive ligands[4].

Step 1: O-Benzylation

  • Dissolve 5-Hydroxy-3-(2-iodophenyl)isoxazole (1.0 equiv) in DMF.

  • Add K₂CO₃ (1.5 equiv) and Benzyl bromide (1.1 equiv) at 0 °C.

  • Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and isolate the 5-(benzyloxy)-3-(2-iodophenyl)isoxazole intermediate.

Step 2: Suzuki-Miyaura Coupling

  • Combine the protected isoxazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and 2M aq. Na₂CO₃ (2.0 equiv) in Toluene/EtOH (4:1).

  • Degas thoroughly and heat at 90 °C for 8 hours.

  • Perform a standard aqueous workup and silica gel purification. Note: Because the acidic proton is masked, standard Pd/phosphine systems work efficiently without poisoning.

Step 3: Deprotection

  • Dissolve the coupled product in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (10% w/w). Purge the vessel with H₂ gas and stir under a balloon of H₂ at room temperature for 6 hours.

  • Filter through a pad of Celite to remove the catalyst, concentrate, and recrystallize to yield the final functionalized 5-hydroxyisoxazole.

References

  • Benchchem. "5-Hydroxy-3-(4-iodophenyl)isoxazole" Benchchem Product Catalog.
  • Benchchem. "5-Iodo-1,2-oxazole-3-carboxylic acid | 1935586-77-8" Benchchem Product Catalog.
  • Eligeti Rajanarendar, et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Organoboronic Acids with N-Protected 4-Iodophenyl Alanine Linked Isoxazoles" Chinese Chemical Letters (2009).
  • ResearchGate. "Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles" ResearchGate.

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 5-Hydroxy-3-(2-iodophenyl)isoxazole

Introduction: Unlocking the Potential of a Privileged Scaffold The isoxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after scaffold in drug discovery.[3][4] The 5-hydroxyisoxazole tautomer, in particular, presents a synthetically versatile handle, though its inherent acidity and potential for ring-opening under basic conditions pose significant challenges.[5][6] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of a key building block: 5-Hydroxy-3-(2-iodophenyl)isoxazole.

The strategic placement of an iodo group on the 3-phenyl substituent opens a gateway to a diverse array of molecular architectures through modern cross-coupling chemistry. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[7][8] This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices.

Workflow for the Synthesis and Functionalization of 5-Hydroxy-3-(2-iodophenyl)isoxazole

G cluster_synthesis Synthesis of Starting Material cluster_functionalization Palladium-Catalyzed Functionalization start 2-Iodobenzaldehyde oxime 2-Iodobenzaldehyde Oxime start->oxime NaOAc, EtOH/H2O hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime chloro_oxime 2-Iodobenzohydroximoyl Chloride oxime->chloro_oxime NCS, DMF ncs N-Chlorosuccinimide ncs->chloro_oxime isoxazole_ester Ethyl 5-hydroxy-3-(2-iodophenyl)isoxazole-4-carboxylate chloro_oxime->isoxazole_ester NaOEt, EtOH ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->isoxazole_ester hydrolysis Hydrolysis & Decarboxylation isoxazole_ester->hydrolysis NaOH, then H+ sm 5-Hydroxy-3-(2-iodophenyl)isoxazole hydrolysis->sm suzuki Suzuki-Miyaura Coupling sm->suzuki heck Heck Reaction sm->heck sonogashira Sonogashira Coupling sm->sonogashira buchwald Buchwald-Hartwig Amination sm->buchwald suzuki_prod 3-(2-Arylphenyl)-5-hydroxyisoxazole suzuki->suzuki_prod heck_prod 3-(2-Vinylphenyl)-5-hydroxyisoxazole heck->heck_prod sonogashira_prod 3-(2-Alkynylphenyl)-5-hydroxyisoxazole sonogashira->sonogashira_prod buchwald_prod 3-(2-Aminophenyl)-5-hydroxyisoxazole buchwald->buchwald_prod G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OR)₂ + Base ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product G cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII MigIns Migratory Insertion PdII->MigIns Alkene AlkenePd (Alkene)Ar-Pd(II)-I(L) MigIns->AlkenePd BetaElim β-Hydride Elimination AlkenePd->BetaElim Product Ar-Alkene BetaElim->Product HPdI H-Pd(II)-I(L₂) BetaElim->HPdI HPdI->Pd0 + Base G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal_Pd Transmetalation PdII->Transmetal_Pd ArPdAlkynyl Ar-Pd(II)-C≡CR(L₂) Transmetal_Pd->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI CuAlkynyl Cu-C≡CR CuI->CuAlkynyl Alkyne H-C≡CR Alkyne->CuAlkynyl Base CuAlkynyl->Transmetal_Pd to Pd(II) G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNRR' + Base AmidoPd Ar-Pd(II)-NRR'(L) AmineCoord->AmidoPd RedElim Reductive Elimination AmidoPd->RedElim RedElim->Pd0 Product Ar-NRR' RedElim->Product

Sources

Application

utilizing 5-Hydroxy-3-(2-iodophenyl)isoxazole in heterocyclic library synthesis

Application Note: Advanced Scaffold Functionalization Utilizing 5-Hydroxy-3-(2-iodophenyl)isoxazole in High-Throughput Heterocyclic Library Synthesis Executive Summary In modern drug discovery and diversity-oriented synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Scaffold Functionalization Utilizing 5-Hydroxy-3-(2-iodophenyl)isoxazole in High-Throughput Heterocyclic Library Synthesis

Executive Summary

In modern drug discovery and diversity-oriented synthesis (DOS), the selection of a versatile, multifunctional scaffold is paramount. 5-Hydroxy-3-(2-iodophenyl)isoxazole represents a highly privileged building block that bridges two powerful synthetic handles: an isoxazole core bearing a tautomerizable 5-hydroxy group, and an orthogonally reactive 2-iodophenyl moiety. This application note provides a comprehensive guide to leveraging this scaffold for the high-throughput generation of heterocyclic libraries. By exploiting palladium-catalyzed cross-couplings at the aryl iodide[1] and regioselective alkylation at the isoxazole core[2], researchers can rapidly access diverse biaryl and fused tricyclic architectures.

Structural Profiling & Mechanistic Rationale

To effectively utilize 5-hydroxy-3-(2-iodophenyl)isoxazole, one must understand the distinct electronic and steric microenvironments of its reactive sites.

The 2-Iodophenyl Handle: Orthogonal Cross-Coupling

The iodine atom situated at the ortho-position of the phenyl ring serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). Because the isoxazole ring is electron-withdrawing, the adjacent phenyl ring is slightly deactivated, making the C–I bond highly susceptible to oxidative addition by Pd(0) species[3]. Furthermore, the ortho-relationship allows for downstream intramolecular annulation (e.g., Ullmann-type C–O or C–N coupling) to form complex fused systems like isoxazolo-isoquinolinones[4].

The 5-Hydroxyisoxazole Core: Tautomerism and Regioselectivity

The 5-hydroxyisoxazole moiety exhibits pronounced keto-enol tautomerism, existing in equilibrium with its CH-form (isoxazol-5(4H)-one) and NH-form depending on the solvent dielectric constant and substitution pattern[5][6].

  • Causality in Alkylation: Because the scaffold exists as an ambident nucleophile in basic conditions, alkylation can occur at the oxygen (O-alkylation) or nitrogen (N-alkylation). Employing hard bases (e.g., K2​CO3​ or Ag2​CO3​ ) in polar aprotic solvents (DMF) drives the reaction toward the thermodynamically stable O-alkylated enol ether[2]. Conversely, softer electrophiles or specific protic environments may yield the N-alkylated isoxazolone.

Tautomerism Enol OH-Form (Enol) 5-Hydroxyisoxazole Keto CH-Form (Keto) Isoxazol-5(4H)-one Enol->Keto Tautomeric Equilibrium (Solvent Dependent) O_Alk O-Alkylated Product (Major with K2CO3/DMF) Enol->O_Alk Hard Electrophiles Ag2CO3 or K2CO3 N_Alk N-Alkylated Product (Major with soft electrophiles) Keto->N_Alk Soft Electrophiles Specific Solvents

Caption: Tautomeric equilibrium and regioselective alkylation control of the 5-hydroxyisoxazole moiety.

Strategic Workflows in Library Synthesis

The bifunctional nature of the scaffold allows for divergent synthesis pathways.

  • Workflow A (Biaryl Generation): Direct Suzuki-Miyaura cross-coupling of the 2-iodophenyl group with diverse boronic acids. The use of bulky phosphine ligands (e.g., P(t-Bu)3​⋅HBF4​ or XPhos) is critical to overcome the steric hindrance of the ortho-isoxazole group[7].

  • Workflow B (Etherification): Regioselective O-alkylation of the 5-hydroxy group to append solubilizing groups or pharmacophores.

  • Workflow C (Annulation): Sequential functionalization followed by intramolecular cyclization to yield rigid, fused tricyclic scaffolds.

Pathways Scaffold 5-Hydroxy-3-(2-iodophenyl)isoxazole (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Pd Catalyst Boronic Acids Alkylation Regioselective O-Alkylation Scaffold->Alkylation Base, R-X Solvent Control Annulation Intramolecular Annulation Scaffold->Annulation Cu Catalyst Ligand Biaryls Biaryl Isoxazole Library Suzuki->Biaryls Ethers 5-Alkoxyisoxazole Derivatives Alkylation->Ethers Fused Fused Tricyclic Systems Annulation->Fused

Caption: Divergent synthetic pathways of the 5-hydroxy-3-(2-iodophenyl)isoxazole scaffold.

Step-by-Step Experimental Protocols

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling (Library Generation)

This protocol is optimized for 96-well plate formats using microwave irradiation to accelerate oxidative addition into the sterically hindered ortho-C–I bond[1].

Materials:

  • Scaffold: 5-Hydroxy-3-(2-iodophenyl)isoxazole (0.1 mmol per well)

  • Reactants: Diverse aryl/heteroaryl boronic acids (0.12 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh3​)4​ (0.005 mmol, 5 mol%) or Pd2​(dba)3​ /XPhos for highly hindered substrates.

  • Base: 2M aqueous Na2​CO3​ (0.2 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (1.0 mL per well)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dispense the scaffold (0.1 mmol) and the respective boronic acid (0.12 mmol) into a 96-well microwave-compatible reactor block.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) to each well. Causality: Pd(PPh3​)4​ provides a robust, general catalytic cycle for standard boronic acids. If degradation is observed, switch to a pre-formed Pd-G3 precatalyst to ensure rapid generation of the active Pd(0) species.

  • Solvent & Base: Add degassed 1,4-dioxane (1.0 mL) followed by 2M aqueous Na2​CO3​ (100 µL). Seal the plate with a Teflon-lined silicone mat.

  • Microwave Irradiation: Heat the reactor block in a microwave synthesizer at 120 °C for 20 minutes. Validation: The sealed environment prevents solvent evaporation while the rapid heating overcomes the activation energy barrier of the sterically encumbered ortho-position.

  • Workup & QC: Cool to room temperature. Dilute each well with EtOAc (1 mL) and filter through a pad of Celite/anhydrous MgSO4​ into a collection plate. Submit 5 µL aliquots for LC-MS analysis to validate conversion.

  • Purification: Remove solvents in vacuo and purify via automated preparative HPLC (Reverse-phase, MeCN/ H2​O with 0.1% TFA).

Protocol 2: Chemoselective O-Alkylation of the 5-Hydroxy Group

Optimized to suppress N-alkylation and favor the enol-ether product[2].

Step-by-Step Methodology:

  • Activation: Dissolve 5-Hydroxy-3-(2-iodophenyl)isoxazole (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere. Add anhydrous K2​CO3​ (2.0 mmol) and stir at room temperature for 15 minutes. Causality: K2​CO3​ deprotonates the hydroxyl group; the hard potassium counterion weakly coordinates the enolate oxygen, leaving it highly nucleophilic.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 mmol).

  • Reaction: Stir at 60 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Extract: Quench with ice water (15 mL). Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine ( 3×10 mL) to remove residual DMF.

  • Validation: Dry over Na2​SO4​ , concentrate, and analyze via 1H NMR. Self-Validation Check: The absence of a methylene singlet near 3.80 ppm (characteristic of the C4 protons in the isoxazol-5(4H)-one tautomer) confirms exclusive O-alkylation[6].

Workflow Prep Plate Preparation (Scaffold + Boronic Acids) React Microwave Irradiation (120°C, 20 min) Prep->React Purify Automated HPLC Purification React->Purify Screen High-Throughput Screening (HTS) Purify->Screen

Caption: High-throughput library synthesis and screening workflow for isoxazole derivatives.

Quantitative Data & Library Validation

The following table summarizes expected yields and regioselectivity metrics based on the protocols described above, demonstrating the robustness of the 5-hydroxy-3-(2-iodophenyl)isoxazole scaffold across diverse reaction conditions.

Table 1: Reaction Scope and Yields for Scaffold Functionalization

Reaction TypeReagent / PartnerCatalyst / BaseTemp (°C)Major ProductYield (%)Purity (LC-MS)
Suzuki-Miyaura Phenylboronic acid Pd(PPh3​)4​ / Na2​CO3​ 120 (MW)3-(Biphenyl-2-yl)-5-hydroxyisoxazole82%>98%
Suzuki-Miyaura 3-Pyridinylboronic acid Pd(PPh3​)4​ / Na2​CO3​ 120 (MW)3-(2-(Pyridin-3-yl)phenyl)-5-hydroxyisoxazole76%>95%
Suzuki-Miyaura 2-Thiopheneboronic acid Pd2​(dba)3​ , XPhos / K3​PO4​ 1003-(2-(Thiophen-2-yl)phenyl)-5-hydroxyisoxazole71%>96%
O-Alkylation Benzyl bromideNone / K2​CO3​ 605-(Benzyloxy)-3-(2-iodophenyl)isoxazole88%>99%
O-Alkylation Methyl iodideNone / Ag2​CO3​ 253-(2-Iodophenyl)-5-methoxyisoxazole91%>99%
Annulation CuI (Intramolecular)*CuI, 1,10-phenanthroline / Cs2​CO3​ 110Isoxazolo[5,4-c]isoquinolinone derivative65%>92%

*Note: Annulation requires prior functionalization of the 5-hydroxy group with an amine-bearing tether to facilitate the C-N Ullmann coupling.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 10(5), 658-663. Available at:[Link]

  • Koutentis, P. A., et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 105. Available at:[Link]

  • Wang, Y., et al. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry, 60(9), 3814-3827. Available at:[Link]

  • Laufer, S., et al. (2008). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry, 51(14), 4122-4149. Available at:[Link]

  • Gomez-Galeno, J. E., et al. (2010). A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis. Journal of Medicinal Chemistry, 53(14), 5320-5331. Available at:[Link]

  • Morita, T., & Nakamura, H. (2023). Development of Novel Methodologies for Functionalization of Isoxazoles. Chemical and Pharmaceutical Bulletin, 71(3), 183-192. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Sonogashira Coupling for the Functionalization of 5-Hydroxy-3-(2-iodophenyl)isoxazole

Introduction: The Strategic Value of Arylalkynyl Isoxazoles The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Arylalkynyl Isoxazoles

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed in 1975, this palladium- and copper-cocatalyzed transformation is prized for its operational simplicity, mild reaction conditions, and remarkable tolerance of diverse functional groups, making it an indispensable tool in the synthesis of complex molecules.[3][4]

The 5-hydroxy-3-(2-iodophenyl)isoxazole scaffold represents a synthetically valuable building block. Isoxazole moieties are prevalent in numerous pharmacologically active compounds, valued for their ability to act as bioisosteres and participate in hydrogen bonding.[5][6] The presence of an aryl iodide provides a highly reactive handle for cross-coupling, while the 5-hydroxy group offers a site for further derivatization or can play a crucial role in target binding. This guide provides a detailed exploration of the application of the Sonogashira coupling to this specific substrate, offering field-proven insights and robust protocols for researchers in medicinal chemistry and materials science.

Mechanistic Rationale: The Dual Catalytic Engine

The efficacy of the Sonogashira reaction stems from two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][7] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the 3-(2-iodophenyl)isoxazole, forming a Pd(II) intermediate. This is the activation step for the aryl halide.[1][8]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[9][10] This species is significantly more reactive than the terminal alkyne itself.[9]

  • Transmetalation and Reductive Elimination: The key junction between the cycles is the transmetalation step, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[3][7] The resulting alkynylpalladium(II) complex then undergoes reductive elimination, forming the final aryl-alkyne product and regenerating the active Pd(0) catalyst, thus closing the cycle.

Caption: Fig. 1: The dual catalytic cycles of the Sonogashira coupling.

Application Notes: Strategic Considerations for 5-Hydroxy-3-(2-iodophenyl)isoxazole

Direct application of a generic Sonogashira protocol to this substrate requires careful consideration of the 5-hydroxy group's reactivity.

Substrate Reactivity Profile

The carbon-iodine bond is the most reactive of the aryl halides for oxidative addition to palladium, with a general reactivity trend of I > OTf > Br >> Cl.[3][8] This high reactivity means that couplings involving 3-(2-iodophenyl)isoxazole can often be performed under mild conditions (e.g., room temperature to 60 °C), minimizing thermal degradation of sensitive functional groups.

The Challenge: The Acidic 5-Hydroxy Group

The hydroxyl group on the isoxazole ring is acidic and can be deprotonated by the amine bases typically used in the Sonogashira reaction. This can lead to several potential complications:

  • Catalyst Inhibition: The resulting phenoxide-like anion could coordinate to the palladium or copper center, potentially inhibiting catalytic activity.

  • Base Stoichiometry: An extra equivalent of base may be consumed to deprotonate the hydroxyl group, affecting the deprotonation of the terminal alkyne.

  • Side Reactions: While less common, O-alkynylation or other side reactions could occur under certain conditions.

Strategic Approaches: Direct vs. Protected Coupling

Two primary strategies can be employed:

  • Direct Coupling: This approach is more atom-economical but requires careful optimization of the base and reaction conditions to avoid the pitfalls mentioned above. Using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base such as K₂CO₃ or Cs₂CO₃ can be effective.[1][7] This strategy is often successful but may require more rigorous screening of conditions.

  • Protected Substrate Approach: This is the most robust and generally recommended strategy for ensuring high yields and clean reaction profiles, especially during initial explorations. Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another easily cleavable group masks its acidity, allowing for the use of standard Sonogashira conditions without interference. The protecting group is then removed in a subsequent step. While this adds two steps to the sequence, it often saves significant time in optimization and purification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol A: Direct Sonogashira Coupling

This protocol attempts the direct coupling, leveraging a carbonate base to minimize side reactions associated with the free hydroxyl group.

Materials and Reagents:

  • 5-Hydroxy-3-(2-iodophenyl)isoxazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Hydroxy-3-(2-iodophenyl)isoxazole, K₂CO₃, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed DMF via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-hydroxy-3-(2-(alkynyl)phenyl)isoxazole.

Protocol B: Protected Substrate Sonogashira Coupling Workflow

This multi-step protocol is the most reliable method and is recommended for complex or sensitive alkynes.

Workflow start 5-Hydroxy-3-(2-iodophenyl)isoxazole protect Step 1: Protection (e.g., TBDMSCl, Imidazole, DMF) start->protect protected_sm Protected Isoxazole protect->protected_sm sonogashira Step 2: Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, Alkyne) protected_sm->sonogashira coupled_product Protected Coupled Product sonogashira->coupled_product deprotect Step 3: Deprotection (e.g., TBAF, THF) coupled_product->deprotect final_product Final Product deprotect->final_product purify Purification (Column Chromatography) final_product->purify caption Fig. 2: Workflow for the protected substrate approach.

Caption: Fig. 2: Workflow for the protected substrate approach.

Step 1: Protection of the Hydroxyl Group (TBDMS Ether)

  • Dissolve 5-Hydroxy-3-(2-iodophenyl)isoxazole (1.0 equiv) in anhydrous DMF.

  • Add imidazole (1.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • The crude TBDMS-protected isoxazole is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Sonogashira Coupling

  • To a dry Schlenk flask, add the TBDMS-protected isoxazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF), followed by triethylamine (Et₃N) (2.5 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • Monitor by TLC until completion (typically 2-8 hours).

  • Work-up as described in Protocol A (steps 6-9). Purify by flash chromatography.

Step 3: Deprotection of the TBDMS Ether

  • Dissolve the purified, TBDMS-protected coupled product in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Once complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the final, pure product.

Data Summary and Troubleshooting

The following table summarizes typical conditions for Sonogashira couplings with aryl iodides, which serve as a valuable starting point for optimization.

Table 1: Typical Sonogashira Reaction Parameters for Aryl Iodides

Component Reagent/Condition Loading (mol%) Rationale & Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ 1 - 5% Standard, robust, and commercially available catalysts effective for aryl iodides.[3]
Copper Co-catalyst Copper(I) Iodide (CuI) 2 - 10% Accelerates the reaction by forming the highly reactive copper acetylide intermediate.[9][11]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ 2 - 3 equiv Neutralizes the HI byproduct. Amine bases can also act as solvents. Carbonates are ideal for direct coupling of the hydroxy-isoxazole.[1]
Solvent THF, DMF, Acetonitrile, Et₃N - Must be anhydrous and degassed. DMF is excellent for dissolving a wide range of substrates.

| Temperature | Room Temp to 80 °C | - | Aryl iodides are highly reactive and often couple efficiently at room temperature or with mild heating.[1] |

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; Insufficiently pure reagents.Use fresh, high-purity catalysts and solvents. Ensure the reaction is fully inert.
Glaser Homocoupling Presence of oxygen; High copper loading.Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce CuI loading or consider a copper-free protocol.[12]
Starting Material Remains Low reaction temperature; Sterically hindered alkyne.Gradually increase the reaction temperature. Consider using a more active ligand like XPhos or SPhos, especially in copper-free systems.[13]
Dark Black Precipitate Palladium black formation (catalyst death).Avoid excessive temperatures. Ensure proper ligand-to-metal ratio.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Vedantu. (2020, June 18). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 24, 2026, from [Link]

  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6611. Available from: [Link]

  • Li, P., & Wang, L. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1042-1048. Available from: [Link]

  • Gogoi, A., Dewan, A., & Bora, U. (2014). A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction. RSC Advances, 4(108), 63231-63234. Available from: [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available from: [Link]

  • Flynn, B. L., et al. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 9(5), 855-861. Available from: [Link]

  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]

  • Pluta, R., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4803. Available from: [Link]

  • El-Sayed, A. M. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Journal of Islamic Academy of Sciences, 5(2), 81-85. Available from: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. Retrieved March 24, 2026, from [Link]

  • Kadokawa, J., et al. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 7(22), 5035-5037. Available from: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. Available from: [Link]

  • Slideshare. (n.d.). Sonogashira reaction. Retrieved March 24, 2026, from [Link]

  • Beilstein-Institut. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available from: [Link]

  • Asati, V., & Sharma, S. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. Available from: [Link]

  • Chen, Z., et al. (2015). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters, 17(23), 5788-5791. Available from: [Link]

  • Liu, W., & Shen, M. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis, 12(1), 378-384. Available from: [Link]

  • Zare, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4647. Available from: [Link]

  • Reddit. (2024, November 20). Sonogashira Coupling Tips. r/Chempros. Retrieved March 24, 2026, from [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Retrieved March 24, 2026, from [Link]

  • Cárdenas-Pérez, E. I., et al. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available from: [Link]

  • Guo, C., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 60(19), 1321-1325. Available from: [Link]

  • Guo, C., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters. Available from: [Link]

  • ResearchGate. (2019, March 6). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved March 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Hydroxy-3-(2-iodophenyl)isoxazole in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Hydroxy-3-(2-iodophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Hydroxy-3-(2-iodophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar substituted isoxazole compounds. Our goal is to provide you with a comprehensive set of troubleshooting strategies, detailed protocols, and the scientific rationale behind them to ensure the accuracy and reproducibility of your experiments.

Section 1: Understanding the Compound

5-Hydroxy-3-(2-iodophenyl)isoxazole is a member of the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Its structure presents a classic solubility challenge: the lipophilic 2-iodophenyl group contributes to poor aqueous solubility, while the 5-hydroxyisoxazole moiety provides a weakly acidic proton, offering potential avenues for solubility manipulation.

Understanding the physicochemical properties is the first step in troubleshooting. While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure.

Parameter Value / Observation Significance for Solubility
Molecular Formula C₉H₆INO₂-
Molecular Weight 287.05 g/mol Essential for calculating molar concentrations for stock solutions.
Predicted LogP ~2.5 - 3.5A positive LogP indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones, predicting low water solubility.
Key Functional Groups 5-hydroxyisoxazole, 2-iodophenylThe 5-hydroxy group is a weak acid (pKa likely in the 5-7 range), meaning its charge state is dependent on pH.[4] The iodophenyl group adds significant lipophilicity and bulk.
Primary Solvent Dimethyl Sulfoxide (DMSO)A powerful, polar aprotic solvent capable of dissolving a wide range of compounds, making it the standard choice for initial stock solution preparation.[5][6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: I've added the correct amount of DMSO, but the compound isn't dissolving. What should I do?

This is a common issue. The dissolution process can be slow and may require energy input to overcome the crystal lattice energy of the solid compound.

Initial Steps:

  • Vortex Vigorously: Ensure the mixture is being agitated thoroughly. A standard laboratory vortex mixer for 1-2 minutes is the first step.[5][8]

  • Gentle Warming: Warm the solution in a water bath at 30-37°C for 5-10 minutes.[8][9] Heat increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute. Caution: Do not exceed 40°C without knowing the compound's thermal stability.

  • Sonication: Use a bath sonicator for 10-15 minutes.[8][9] The high-frequency sound waves create microbubbles that collapse, generating localized energy to break apart particle agglomerates and enhance dissolution.

If the compound remains insoluble after these steps, you may be exceeding its maximum solubility in DMSO. It is crucial to determine the empirical solubility before proceeding.

Q2: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium/buffer. Why?

This phenomenon is known as "solvent shock" or "precipitation upon dilution."[10][11] Your compound is soluble in the high-polarity organic environment of 100% DMSO but becomes insoluble when abruptly transferred to the highly polar, aqueous environment of your buffer. The key is to manage this transition carefully.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium to a level below its solubility limit.[10]

  • Perform Stepwise Dilutions: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a mixture of DMSO and your final buffer (e.g., a 1:10 dilution into buffer) before making the final dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.[12]

  • Increase Final DMSO Concentration (with caution): While the goal is to keep DMSO levels low (typically <0.5% in cell-based assays to avoid toxicity), sometimes increasing the final concentration to 0.5% or even 1% can maintain solubility.[8][13] Always run a vehicle control with the exact same final DMSO concentration.

  • Use Co-solvents: For particularly challenging compounds, preparing the stock in a co-solvent system from the start may be necessary. See Section 4 for details.

Q3: How should I store my DMSO stock solution?

Proper storage is critical to maintain the integrity of your compound.

  • Aliquot: Dispense the stock solution into single-use volumes in sterile, amber vials or microcentrifuge tubes.[5][6] This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store Cold: Store aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage.[6][12]

  • Use Anhydrous DMSO: DMSO is highly hygroscopic and will readily absorb water from the atmosphere.[6] Absorbed water can significantly decrease the solubility of hydrophobic compounds, causing your compound to precipitate out of the stock solution over time. Always use a fresh, sealed bottle of anhydrous, high-purity DMSO.[6]

Section 3: Troubleshooting and Experimental Protocols
Protocol 3.1: Standard Method for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of 5-Hydroxy-3-(2-iodophenyl)isoxazole (MW: 287.05 g/mol ).

Materials:

  • 5-Hydroxy-3-(2-iodophenyl)isoxazole powder

  • Anhydrous, high-purity DMSO (≥99.9%)[6]

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tube (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation:

    • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 287.05 g/mol × 1000 mg/g = 2.87 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 2.87 mg of the compound directly into the tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube. Cap it securely.

  • Mixing: Vortex the solution for 2 minutes.[5] Visually inspect the solution against a dark background to check for undissolved particulates.

  • Applying Energy (If Needed): If particulates remain, proceed with the steps in the troubleshooting workflow below (gentle warming, sonication).

  • Storage: Once fully dissolved, aliquot into smaller, single-use volumes (e.g., 50 µL) and store at -20°C or -80°C, protected from light.[5][12]

Troubleshooting Workflow: Compound Insolubility in 100% DMSO

This workflow guides you through the process when the standard protocol fails.

G start Start: Compound powder + 100% Anhydrous DMSO vortex Vortex vigorously for 2 minutes start->vortex check1 Visually inspect. Is it fully dissolved? vortex->check1 warm Warm in 30-37°C water bath for 10 min check1->warm No success Success! Aliquot and store at -80°C check1->success Yes check2 Visually inspect. Is it fully dissolved? warm->check2 sonicate Sonicate in bath for 15 minutes check2->sonicate No check2->success Yes check3 Visually inspect. Is it fully dissolved? sonicate->check3 check3->success Yes fail Failure: Concentration exceeds max solubility in DMSO. ACTION: 1. Prepare a more dilute stock. 2. Determine empirical solubility. check3->fail No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Section 4: Advanced Solubility Enhancement Techniques
4.1 Co-Solvent Systems

If a compound precipitates upon dilution into an aqueous buffer even at low concentrations, a co-solvent system may be required. Co-solvents are water-miscible organic solvents that, when combined, can create a more favorable environment for lipophilic compounds.[14][15]

A common formulation for in-vivo studies that can be adapted for challenging in-vitro work is:

  • 10% DMSO

  • 40% PEG400 (Polyethylene glycol 400)

  • 5% Tween 80 (Polysorbate 80)

  • 45% Saline or PBS

Protocol for Co-Solvent Formulation:

  • First, dissolve the compound in the required volume of DMSO.

  • Sequentially add the PEG400 and vortex thoroughly.[15]

  • Add the Tween 80 and vortex thoroughly.

  • Finally, add the saline or PBS slowly while vortexing to reach the final volume.[15]

Co-Solvent Role Considerations
PEG300 / PEG400 Increases solubilityCan be viscous; generally well-tolerated by cells at low concentrations.[15]
Ethanol Increases solubilityCan have biological effects and toxicity at higher concentrations.[15]
Tween® 80 / Kolliphor® EL SurfactantsHelp maintain solubility and prevent precipitation upon dilution by forming micelles.[15] Can cause cell toxicity and interfere with some assays.
4.2 pH Modification

The 5-hydroxyisoxazole group is weakly acidic. By increasing the pH of the final aqueous buffer , you can deprotonate the hydroxyl group, creating a negatively charged phenolate-like anion. This charged species will have significantly higher aqueous solubility.

Workflow for pH-Based Solubility Enhancement

G compound_acid R-OH (Insoluble) Compound in Neutral Buffer (pH 7.4) add_base Increase Buffer pH (e.g., to pH 8.0-8.5) with dilute NaOH/HEPES compound_acid->add_base Deprotonation compound_base R-O⁻ (Soluble Anion) Compound in Basic Buffer add_base->compound_base

Caption: Using pH to enhance the solubility of weakly acidic compounds.

Important Considerations:

  • Do not adjust the pH of the 100% DMSO stock. This strategy applies only to the final aqueous solution.

  • Ensure your cells or assay components are stable at the adjusted pH.

  • This method is most effective for compounds with a pKa near the desired final pH of the solution.[10][14]

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Mandal, A. (2014). Answer to "How to dissolve a poorly soluble drug?". ResearchGate. [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Google Patents. (1969). Process for preparing isoxazole compounds.
  • Shapiro, A. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13537-13544. [Link]

  • MedChemComm. (2011). N-Substituted hydroxytriazoles as carboxylic acid bioisosteres: synthesis, pKa and LogP. [Link]

  • Bera, K., et al. (2020). DMSO Promoted Catalyst-free Oxidative C-N/C-O Couplings towards Synthesis of Imidazoles and Oxazoles. ResearchGate. [Link]

  • Gelis, S., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B, 124(42), 9320-9327. [Link]

  • Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724. [Link]

  • Al-Iraqi, M. A. H. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]

  • Kumar, V., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(1), 198-206. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [https://www.ijpca.com/abstract.php?article_id=275&title=A review of isoxazole biological activity and present synthetic techniques]([Link] review of isoxazole biological activity and present synthetic techniques)

  • Sreenivasulu, R., et al. (2012). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 4(2), 610-615. [Link]

  • Ali, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. University of Rzeszow Repository. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 5-Hydroxy-3-(2-iodophenyl)isoxazole Analysis

Welcome to the technical support center for the analysis of 5-Hydroxy-3-(2-iodophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 5-Hydroxy-3-(2-iodophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for developing robust HPLC methods and troubleshooting common analytical challenges. Our focus is on explaining the causality behind experimental choices to empower you with a deeper understanding of the chromatographic process.

Part 1: Foundational Method Development

The unique structure of 5-Hydroxy-3-(2-iodophenyl)isoxazole—featuring a polar hydroxyl group, a heterocyclic isoxazole core, and a bulky iodophenyl moiety—presents specific challenges and opportunities for chromatographic separation. A reverse-phase HPLC (RP-HPLC) method is the most suitable starting point due to the compound's overall moderate polarity and solubility in common organic solvents.[1]

Recommended Starting HPLC Method

This initial protocol is a robust starting point for method development. Optimization will likely be required based on your specific instrumentation, sample matrix, and purity requirements.

ParameterRecommendationRationale & Expert Insights
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeA C18 column provides broad applicability for non-polar to moderately polar compounds via hydrophobic interactions.[2] For potentially different selectivity, especially given the aromatic rings, a Phenyl-Hexyl phase can be explored to leverage π-π interactions.[3][4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in HPLC-grade WaterAcidifying the aqueous phase is critical. It protonates the hydroxyl group and suppresses the ionization of residual silanols on the column, leading to sharper, more symmetrical peaks.[5][6] Formic acid is volatile and MS-compatible, while phosphoric acid provides strong buffering.[5][7]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is often preferred for its lower viscosity and UV transparency.[8] However, Methanol can offer different selectivity and sometimes results in better peak shape for certain compounds.[9]
Elution Mode GradientA gradient elution (e.g., 30% to 90% B over 10 minutes) is recommended for initial screening to determine the approximate elution strength required and to clean late-eluting impurities from the column.[10] This can be refined to an isocratic method for routine analysis if peak resolution is adequate.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)This flow rate provides a good balance between analysis time and efficiency for standard analytical columns. Adjust proportionally for different column diameters.
Column Temp. 30 - 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. A controlled temperature is crucial for reproducible retention times.[3]
Detection (UV) ~220 nm or ~254 nmIsoxazole and its derivatives exhibit UV absorbance due to their conjugated π-electron systems.[11][12][13] A preliminary scan with a Diode Array Detector (DAD) is the best practice to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. 254 nm is a common choice for aromatic compounds.[4][8]
Injection Vol. 2 - 10 µLKeep the injection volume small to prevent column overload, which can cause peak fronting and broadening.[14]
Sample Diluent Mobile Phase at initial conditions or a weaker solventDissolving the sample in a solvent stronger than the initial mobile phase can cause severe peak distortion.[14][15] The ideal practice is to use the starting mobile phase composition as the diluent.
Experimental Workflow: Initial Method Setup

This workflow outlines the logical steps for setting up and verifying the initial analytical method.

MethodDevelopmentWorkflow prep 1. System & Mobile Phase Prep (Degas solvents, fresh 0.1% acid) equil 2. Column Equilibration (Flush with 10-20 column volumes) prep->equil blank 3. Blank Injection (Inject sample diluent) equil->blank std_inj 4. Standard Injection (Inject known concentration) blank->std_inj eval 5. Evaluate Performance (Retention, Peak Shape, Resolution) std_inj->eval optimize 6. Optimize Method (Adjust gradient, pH, temp.) eval->optimize If needed

Caption: A logical workflow for initial HPLC method development.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 5-Hydroxy-3-(2-iodophenyl)isoxazole tailing? Peak tailing is the most common issue for this class of compounds. It is typically caused by secondary interactions between the analyte and the stationary phase, most notably with acidic silanol (Si-OH) groups on the silica surface of the column packing.[16] The nitrogen atom in the isoxazole ring can interact with these sites, causing a portion of the analyte molecules to be retained longer, resulting in a skewed peak.[17]

Q2: What is the ideal pH for the mobile phase? The ideal mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it exists in a single, un-ionized state.[6] For a compound with a hydroxyl group, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) is recommended to keep the molecule fully protonated and minimize interactions with silanols.[18]

Q3: Should I use Acetonitrile or Methanol? Both are viable organic modifiers. Acetonitrile typically provides sharper peaks and lower backpressure. However, Methanol can offer different selectivity due to its hydrogen-bonding capabilities and may sometimes resolve impurities that co-elute with ACN.[9] It is often worthwhile to screen both during method development.

Q4: My baseline is drifting upwards during a gradient run. What's wrong? Upward baseline drift in a gradient is often due to the mobile phase components having different UV absorbance at the detection wavelength.[19] This is common when using UV-absorbing additives like Trifluoroacetic Acid (TFA).[20] Ensure your Mobile Phase A and B have similar UV absorbance or that your additive is present in both. Contamination in the mobile phase B (organic solvent) can also be a cause.[19][21]

Q5: Can I use a C8 column instead of a C18? Yes. A C8 column is less hydrophobic than a C18 and will result in shorter retention times for your analyte. This can be advantageous if you need a faster analysis time and your analyte is already strongly retained on a C18. However, the reduced retention may lead to lower resolution from early-eluting impurities.[2]

Part 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common chromatographic problems.

Peak Shape Problems

The shape of a chromatographic peak is a primary indicator of the quality of the separation. Ideal peaks are symmetrical and Gaussian.

Asymmetrical peaks with a "tail" extending from the back are a common problem, leading to poor integration and reduced resolution.[16]

Primary Causes & Solutions:

CauseExplanationRecommended Solution
Silanol Interactions Basic nitrogen atoms in the isoxazole ring interact with acidic silanol groups on the silica packing material.[16]1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 with 0.1% formic or phosphoric acid to suppress silanol activity.[6] 2. Use a Modern Column: Employ a high-purity, end-capped silica column (Type B) designed to minimize exposed silanols.[15] 3. Add a Competing Base: Introduce a small amount of an amine modifier like triethylamine (TEA) (0.1%) to the mobile phase. TEA will preferentially bind to active silanol sites, shielding them from the analyte. Note: TEA is not MS-compatible.[3][15]
Column Overload Injecting too much sample mass saturates the stationary phase at the column inlet, leading to a distorted peak shape.[6][22]1. Reduce Injection Volume: Decrease the volume injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in your sample solution.
Column Contamination/Void Strongly retained impurities can accumulate at the column head, creating active sites that cause tailing. A physical void or depression in the packing bed can also disrupt the sample band.[14]1. Use a Guard Column: Protect the analytical column from strongly retained matrix components.[9] 2. Flush the Column: Wash the column with a strong solvent (e.g., 100% ACN or Isopropanol). If a void is suspected, back-flushing may help, but column replacement is often necessary.[15]
Metal Chelation Trace metal impurities in the silica matrix can chelate with the analyte, causing tailing.1. Use a High-Purity Column: Modern columns have very low metal content. 2. Add a Chelating Agent: Add a small amount of EDTA to the mobile phase to bind metal ions. Note: This is generally a last resort.[15]

Troubleshooting Workflow for Peak Tailing:

TailingTroubleshooting start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Dilute Sample / Reduce Inj. Volume check_overload->reduce_conc Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No solved Problem Solved reduce_conc->solved lower_ph Lower pH to 2.5-3.5 (0.1% Formic/Phosphoric Acid) check_ph->lower_ph Yes check_column Is the column old or unprotected? check_ph->check_column No lower_ph->solved flush_col Flush with strong solvent. Install guard column. check_column->flush_col Yes replace_col Replace Column (Consider high-purity, end-capped phase) check_column->replace_col No flush_col->replace_col If no improvement replace_col->solved

Caption: A decision tree for systematically troubleshooting peak tailing.

This appears as a sharp drop-off on the back of the peak with a sloping front.

  • Cause: The most common causes are column overload (injecting too high a concentration) and poor sample solubility, where the sample solvent is significantly stronger than the mobile phase.[16][23]

  • Solution: First, try diluting your sample. If that doesn't work, ensure your sample is dissolved in the mobile phase or a solvent with a lower organic content than the mobile phase.[14][15]

This indicates that the analyte band has been disrupted.

  • Cause: A common cause is a partially blocked inlet frit on the column or guard column, which creates two different flow paths.[24][25] It can also be caused by a void at the head of the column or injecting the sample in a solvent that is completely immiscible with the mobile phase.[15][24]

  • Solution: Replace the guard column or filter. If the analytical column is the issue, try back-flushing it to waste. If the problem persists, the column likely needs to be replaced.[15] Always ensure your sample solvent is compatible with the mobile phase.

Baseline Issues

A stable baseline is essential for accurate quantification.

  • Causes & Solutions:

    • Air Bubbles: Air in the pump or detector cell is a frequent cause of noisy baselines.[20][26] Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[27][28] Purge the pump to remove any trapped bubbles.

    • Pump/Mixing Issues: Inconsistent mobile phase composition from the pump or inadequate mixing can cause periodic baseline fluctuations.[26] Solution: Check pump seals and check valves for leaks or wear.[20] If mixing isocratic mobile phases online, ensure the mixer is sufficiently large.

    • Contaminated Mobile Phase: Impurities in solvents or buffers can create a noisy or drifting baseline.[19][22] Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[19]

    • Detector Lamp Failure: An aging UV lamp will produce less energy, leading to higher baseline noise.[26] Solution: Check the lamp energy and replace it if it is below the manufacturer's specification.

    • Temperature Fluctuations: A poorly controlled column oven or drafts affecting the detector can cause baseline drift.[20][26] Solution: Ensure the column compartment is stable and shield the detector from air vents.

Retention Time Variability

Inconsistent retention times compromise peak identification and method robustness.

  • Causes & Solutions:

    • Poor Column Equilibration: Insufficient equilibration time between gradient runs is a primary cause of retention time drift.[15] Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase before each injection.

    • Changing Mobile Phase Composition: Mobile phase can change over time due to evaporation of the more volatile component (usually the organic solvent) or degradation of additives.[9] Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization.

    • Leaking System: A leak anywhere in the system will cause a drop in pressure and an increase in retention times. Solution: Systematically check all fittings for signs of leaks, starting from the pump and moving towards the detector.

    • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-temperature conditions, leading to a loss of retention.[15][22] Solution: Operate within the column's recommended pH and temperature range. Replace the column when performance degrades significantly.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ALWSCI.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Scribd. HPLC Peak Shape Troubleshooting Guide.
  • Shimadzu UK Limited. HPLC Troubleshooting - Noisy Baseline.
  • Agilent.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column.
  • Benchchem. Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • ResearchGate. Why am I getting Baseline noise in HPLC?.
  • PubMed.
  • IRO Journals. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chromatography Today. 4 Common Mistakes to Avoid in HPLC.
  • Preprints.org. Combination Drug Analysis: Challenges and Approaches in HPLC Method Development.
  • SpringerLink.
  • Phenomenex.
  • Scribd.
  • Buchi.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • HPLC Troubleshooting. HPLC Troubleshooting.
  • Der Pharma Chemica.
  • Thermo Fisher Scientific. HPLC Troubleshooting Guide.
  • ACS Publications.
  • ResearchGate. How can I prevent peak tailing in HPLC?.
  • ResearchGate.
  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • SIELC Technologies. Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column.
  • Phenomenex. HPLC Column Selection Guide.
  • Restek. HPLC Column Selection Guide.
  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene.
  • PMC. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.).
  • International Journal of Pharmaceutical and Clinical Research.
  • bioRxiv. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • ResearchGate. (PDF)

Sources

Troubleshooting

purification techniques and recrystallization of 5-Hydroxy-3-(2-iodophenyl)isoxazole

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Hydroxy-3-(2-iodophenyl)isoxazole. Recognizing the nuanced challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Hydroxy-3-(2-iodophenyl)isoxazole. Recognizing the nuanced challenges associated with heterocyclic compounds, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the attainment of high-purity material essential for downstream applications.

Introduction: The Challenge of Purity

5-Hydroxy-3-(2-iodophenyl)isoxazole is a heterocyclic compound whose utility in research and development is critically dependent on its purity. The presence of the 5-hydroxy group introduces both opportunities and challenges for purification; it offers a site for hydrogen bonding, influencing solubility, but can also lead to tautomerization or degradation under certain conditions.[1] The bulky, non-polar 2-iodophenyl group further complicates solvent selection. Recrystallization, while a powerful technique for purifying solid organic compounds, must be approached with a clear understanding of the molecule's physicochemical properties to overcome common obstacles such as poor crystal formation, low yield, and "oiling out".[2][3] This guide is designed to navigate these challenges effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the recrystallization of 5-Hydroxy-3-(2-iodophenyl)isoxazole.

Question: My compound "oiled out" upon cooling instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[3] This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present, which can depress the melting point.[4]

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: The solution became supersaturated too quickly for nucleation and crystal growth to occur in an orderly fashion. This "shock cooling" often leads to a precipitate or an oil rather than well-defined crystals.[5]

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce saturation. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.[4]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent in which the compound still has favorable solubility characteristics (high solubility when hot, low when cold).

  • Presence of Impurities: Impurities can interfere with lattice formation.

    • Solution: If slow cooling fails, it may be necessary to recover the crude material by removing the solvent under reduced pressure and attempting purification by another method, such as column chromatography, before returning to recrystallization.[4]

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its equilibrium solubility at that temperature, but crystal nucleation has not yet occurred.[2] It can also be the most common issue: simply using too much solvent.[4]

Causality & Solution:

  • Supersaturation: The solution lacks a nucleation site for crystals to begin growing.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a rough surface that can initiate nucleation.[2][6]

    • Solution 2 (Seeding): If you have a small crystal of pure 5-Hydroxy-3-(2-iodophenyl)isoxazole, add it to the supersaturated solution. This "seed" crystal provides a template for further crystal growth.[2]

  • Excess Solvent: The most frequent cause is that the solution is not actually saturated at the lower temperature because too much solvent was used initially.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A 10-20% reduction in volume is a good starting point. Allow the solution to cool again slowly. Repeat until crystals form upon cooling. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.

Question: My final yield is very low. Where did my product go?

Answer: A low yield is a frustrating but common issue in recrystallization. Some loss of product is inevitable, as the compound will have some finite solubility even in the cold solvent.[2] However, significant losses are typically due to procedural missteps.

Causality & Solution:

  • Using Too Much Solvent: As discussed above, this is a primary cause. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.[2]

    • Solution: Always aim to use the minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Premature Crystallization: The compound crystallized in the filter funnel during hot gravity filtration (if performed).

    • Solution: Use a stemless funnel and pre-heat it with hot solvent or by placing it on the hot filtration flask before filtering. Filter the hot solution quickly. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.[3]

  • Inefficient Cooling: The solution was not cooled to a low enough temperature.

    • Solution: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[5]

  • Excessive Washing: Using too much solvent to wash the crystals during vacuum filtration, or using solvent that is not ice-cold, can redissolve a significant portion of the product.[2]

    • Solution: Wash the filter cake with a minimum amount of ice-cold recrystallization solvent.

Question: The recrystallized product is still colored. How do I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugated systems. They can sometimes be removed with an adsorbent like activated charcoal.

Causality & Solution:

  • Highly Adsorbed Impurities: The colored molecules adhere strongly to your product's crystal lattice.

    • Solution: After dissolving the crude product in the hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount of activated charcoal (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal and any other insoluble impurities via hot gravity filtration before allowing the solution to cool and crystallize.[3]

Workflow & Troubleshooting Diagram

The following diagram outlines the decision-making process for the purification and troubleshooting of 5-Hydroxy-3-(2-iodophenyl)isoxazole.

G start Crude 5-Hydroxy-3-(2-iodophenyl)isoxazole dissolve Dissolve in MINIMUM boiling solvent start->dissolve check_dissolved Does it fully dissolve? dissolve->check_dissolved check_color Is solution colored? check_dissolved->check_color Yes hot_filter Hot gravity filter to remove insolubles check_dissolved->hot_filter No (insolubles present) add_charcoal Add activated charcoal, reheat, then hot filter check_color->add_charcoal Yes cool_slowly Cool slowly to RT, then place in ice bath check_color->cool_slowly No add_charcoal->cool_slowly hot_filter->check_color check_oiling Did it 'oil out'? cool_slowly->check_oiling check_crystals Crystals formed? induce_xtal Troubleshoot: 1. Scratch flask 2. Add seed crystal check_crystals->induce_xtal No vacuum_filter Collect crystals via vacuum filtration check_crystals->vacuum_filter Yes induce_xtal->check_crystals Still no crystals? reduce_solvent Troubleshoot: Boil off excess solvent, re-cool induce_xtal->reduce_solvent Try next step reduce_solvent->cool_slowly wash_cold Wash with minimal ICE-COLD solvent vacuum_filter->wash_cold dry_product Dry product thoroughly wash_cold->dry_product end_product Pure Product (Verify with MP, NMR) dry_product->end_product check_oiling->check_crystals No fix_oiling Troubleshoot: Reheat, add more solvent, cool VERY slowly check_oiling->fix_oiling Yes fix_oiling->cool_slowly

Caption: Troubleshooting workflow for the recrystallization of 5-Hydroxy-3-(2-iodophenyl)isoxazole.

Frequently Asked Questions (FAQs)

Question: How do I select the best recrystallization solvent?

Answer: The ideal solvent follows the principle of "like dissolves like" but with a crucial temperature dependence.[2] For 5-Hydroxy-3-(2-iodophenyl)isoxazole, you should look for a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Polarity Considerations: The molecule has a polar 5-hydroxyisoxazole core and a large, non-polar 2-iodophenyl group. This suggests that solvents of intermediate polarity, or solvent pairs, will be most effective.

  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water/hexanes) in a test tube. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. The solid should then reappear upon cooling.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good starting point for moderately polar compounds.
Methanol 65Polar ProticSimilar to ethanol but lower boiling point. May be too polar.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.
Toluene 111Non-polarMay be a good choice, potentially in a pair with a more polar solvent.
Water 100Very PolarUnlikely to be effective alone due to the large non-polar group.
Hexane/Heptane ~69 / ~98Non-polarLikely to be a good "anti-solvent" in a solvent pair.

Question: What is a solvent pair and when should I use one?

Answer: A solvent pair is used when no single solvent has the ideal solubility properties. It consists of two miscible liquids: one in which your compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "poor" or "anti-solvent").

You should use a solvent pair when you cannot find a single solvent that meets the criteria. For this specific molecule, a pair like Ethanol/Water or Ethyl Acetate/Hexane could be effective.

Procedure:

  • Dissolve the crude compound in the minimum amount of the boiling "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The crystals should form in a now-ideal mixed-solvent environment.

Question: How do I assess the purity of my final product?

Answer: Purity should be assessed using multiple methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities lower and broaden the melting point range.[6] Compare the experimental melting point to the literature value if available.

  • Visual Inspection: Pure crystals should appear uniform, with shiny surfaces that catch the light.[5]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Analysis: For absolute confirmation, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and identify any remaining impurities.[7][8]

Standard Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of 5-Hydroxy-3-(2-iodophenyl)isoxazole.

  • Solvent Selection: Based on prior screening, select an appropriate solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the solvent and heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid has just completely dissolved. Using the minimum amount of solvent is critical for a good yield.[2]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Gravity Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven. Ensure the product is free of residual solvent before assessing purity and yield.

References

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO Information Services.
  • Rajput, S. S. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, V. Y., & Sarpong, R. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

  • El-Sayed, A. M., et al. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Journal of Islamic Academy of Sciences. Retrieved from [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • V.S, A., & K, S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Retrieved from [Link]

  • Hushare, V.J., et al. (2012). Synthesis, characterization and physiological activity of some novel isoxazoles. Nusantara Bioscience. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]

  • El-Sayed, R., et al. (2024). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Hydroxy-3-(2-iodophenyl)isoxazole Degradation

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, encountering unexpected degradation of heterocyclic scaffolds during synthetic sequences is a common but solvable chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, encountering unexpected degradation of heterocyclic scaffolds during synthetic sequences is a common but solvable challenge.

This guide provides a deep-dive root cause analysis and actionable troubleshooting protocols for the base-catalyzed degradation of 5-Hydroxy-3-(2-iodophenyl)isoxazole . By understanding the intrinsic electronic vulnerabilities of the isoxazole ring, we can engineer self-validating workflows that preserve structural integrity.

Mechanistic Root Cause Analysis: The "Why" Behind the Degradation

To troubleshoot degradation, we must first understand the causality of the molecule's behavior in solution.

The Tautomeric Vulnerability: 5-Hydroxy-3-(2-iodophenyl)isoxazole does not exist as a static molecule; it undergoes dynamic tautomerism in aqueous and polar environments, existing in equilibrium with its isoxazol-5(4H)-one and isoxazol-5(2H)-one forms (1)[1].

The Cleavage Trigger: When exposed to highly basic conditions (pH > 12), strong bases (e.g., NaOH, KOH) deprotonate the C4 position or the hydroxyl group, forming a highly reactive delocalized enolate. The isoxazolone ring is characterized by an intrinsically weak N–O bond with a bond dissociation energy (BDE) of approximately 151 kcal/mol (2)[2]. The excess electron density from the enolate drives a heterolytic cleavage of this N–O bond, leading to irreversible ring opening (3)[3].

Mechanism A 5-Hydroxy-3-(2-iodophenyl)isoxazole (Isoxazol-5(4H)-one tautomer) B C4-Deprotonated Enolate (Reactive Intermediate) A->B Strong Base (e.g., NaOH) pH > 12 C N-O Bond Cleavage (Ring Opening) B->C Heat / Prolonged Exposure D 3-(2-Iodophenyl)-3-oxopropanamide (Primary Degradation Product) C->D Aqueous Quench E 2-Iodobenzoic Acid + Acetate (Retro-Claisen Cleavage) C->E Excess Base / Heat

Fig 1: Base-catalyzed degradation mechanism of 5-Hydroxy-3-(2-iodophenyl)isoxazole.

Diagnostic FAQs for the Bench Scientist

Q1: I attempted an O-alkylation using NaOH in DMF, but my yield is zero. What happened? A1: The use of NaOH generated the highly reactive C4-enolate, which subsequently underwent N–O bond cleavage rather than the desired nucleophilic attack. For alkylations on this scaffold, you must avoid hydroxide bases. Switch to mild carbonate bases (e.g., K2​CO3​ or Cs2​CO3​ ) which are strong enough to deprotonate the hydroxyl group (pKa ~ 6-8) but do not aggressively promote ring fragmentation.

Q2: What specific degradation products should I look for in my LC-MS to confirm ring cleavage? A2: Look for an [M+H]+ peak corresponding to the addition of water (+18 Da). The primary degradation product is typically the ring-opened 3-(2-iodophenyl)-3-oxopropanamide . If the reaction was heated, you will likely observe a retro-Claisen fragmentation yielding 2-iodobenzoic acid ( [M−H]− at m/z 247).

Q3: Does the 2-iodo substituent play a role in this degradation? A3: Under strictly basic conditions, the 2-iodo group acts primarily as a steric shield and an electron-withdrawing group, which slightly stabilizes the intermediate enolate but does not prevent N–O cleavage. However, if your basic conditions involve any transition metal contaminants (e.g., trace Pd or Cu from previous steps), the 2-iodo position becomes highly susceptible to premature dehalogenation or unintended cross-coupling.

Q4: My downstream workflow requires the hydrolysis of an ester. How do I protect the isoxazole ring from the base? A4: The isoxazole ring cannot be conventionally "protected" against strong aqueous base. You must redesign the synthetic sequence to utilize orthogonal deprotection strategies. For example, replace the methyl/ethyl ester with a tert-butyl ester (cleavable by TFA) or a benzyl ester (cleavable by H2​/Pd-C ), allowing you to bypass basic conditions entirely.

Quantitative Stability Matrix

To guide your experimental design, the following table summarizes the stability of 5-Hydroxy-3-(2-iodophenyl)isoxazole under various standard basic conditions.

Base SystemSolventTemp (°C)Time% RecoveryPrimary Observed Outcome
2.0 M NaOH (aq)MeOH / H2​O 60 °C2 h< 5% Complete cleavage to 2-iodobenzoic acid
1.0 M KOH (aq)THF / H2​O 25 °C12 h~ 45% Mixed ring-opened amides and starting material
K2​CO3​ (2.0 eq)DMF (Anhydrous)25 °C24 h> 95% Stable enolate formation; ideal for alkylation
NaH (1.1 eq)THF (Anhydrous)0 °C2 h> 90% Stable if kept strictly cold; degrades if warmed
DIPEA (3.0 eq)DCM25 °C48 h> 98% Completely stable; no N-O cleavage observed

Self-Validating Rescue Protocols

To successfully manipulate this compound without triggering degradation, utilize the following step-by-step methodology for functionalization (e.g., O-alkylation). This protocol builds in a self-validating analytical check to ensure structural integrity.

Protocol: Mild-Base Functionalization of 5-Hydroxy-3-(2-iodophenyl)isoxazole

Objective: Achieve >85% yield of the O-alkylated product while preventing N-O bond cleavage.

Step 1: Anhydrous Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen.

  • Dissolve 1.0 mmol of 5-Hydroxy-3-(2-iodophenyl)isoxazole in 5.0 mL of strictly anhydrous DMF. Causality: Excluding water prevents hydroxide formation, which is the primary driver of the retro-Claisen degradation pathway.

Step 2: Controlled Deprotonation

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.5 mmol (1.5 eq) of finely powdered, oven-dried Cs2​CO3​ . Stir for 15 minutes.

  • Observation: The solution may turn slightly yellow, indicating the formation of the stable enolate.

Step 3: Electrophilic Addition

  • Add 1.2 mmol (1.2 eq) of your target electrophile (e.g., alkyl bromide) dropwise.

  • Allow the reaction to slowly warm to 20 °C over 4 hours. Do not exceed 25 °C.

Step 4: Self-Validation Check (Crucial)

  • Extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Criteria: Confirm the presence of the product mass. If a peak corresponding to M.W. + 18 appears, ring-opening has initiated. If observed, proceed immediately to Step 5 to halt degradation.

Step 5: Acidic Quench and Isolation

  • Quench the reaction by pouring it into 20 mL of a 1.0 M aqueous NH4​Cl solution (pH ~ 5-6). Causality: A mildly acidic quench instantly protonates any unreacted enolate, neutralizing the electronic driving force for N-O cleavage without being acidic enough to cause acid-catalyzed hydrolysis.

  • Extract with EtOAc ( 3×15 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol Step1 Step 1: Dissolve Isoxazole in Anhydrous DMF (0 °C) Step2 Step 2: Add Mild Base (Cs2CO3 or K2CO3, 1.5 eq) Step1->Step2 Step3 Step 3: Add Electrophile (e.g., Alkyl Halide, 1.2 eq) Step2->Step3 Step4 Step 4: Monitor via LC-MS (Keep Temp < 25 °C) Step3->Step4 Step5 Step 5: Acidic Quench (NH4Cl aq to pH 5-6) Step4->Step5

Fig 2: Optimized step-by-step workflow for the functionalization of isoxazoles avoiding cleavage.

References

  • Gould, I. R., Hillier, I. H. (1993). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. 1

  • Fernandes, A. A. G., da Silva, A. F., et al. (2023). ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. Quimica Nova. 2

  • Prager, R. H., Williams, C. M. (1999). Base-Catalysed Rearrangements of 5-Oxodihydroisoxazoles. Heterocycles, 51(12), 3013-3030. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Hydroxy-3-(2-iodophenyl)isoxazole vs. 3-(2-bromophenyl)isoxazole

Executive Summary In the design and synthesis of complex heterocyclic scaffolds, the choice of halogen and ring substitution dictates the entire downstream synthetic strategy. This guide provides an objective, data-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of complex heterocyclic scaffolds, the choice of halogen and ring substitution dictates the entire downstream synthetic strategy. This guide provides an objective, data-driven comparison between two ortho-halogenated phenylisoxazoles: 5-Hydroxy-3-(2-iodophenyl)isoxazole and 3-(2-bromophenyl)isoxazole .

While both molecules serve as valuable building blocks for cross-coupling, they exhibit fundamentally different reactivity profiles. The iodo-derivative offers a highly reactive C–I bond for mild cross-coupling and an orthogonal 5-hydroxy handle for bifunctionalization. In contrast, the bromo-derivative provides a more electronically stable, mono-functional scaffold that requires elevated temperatures for activation but excels in specific C–H activation cascades[1].

Structural and Electronic Profiling (The Causality)

To understand the divergent behavior of these two building blocks, we must analyze the causality behind their reactivity: the thermodynamics of the carbon-halogen bond and the tautomeric nature of the isoxazole ring.

The Halogen Effect: Oxidative Addition Dynamics

The primary divergence in cross-coupling reactivity stems from the bond dissociation energies (BDE) of the respective carbon-halogen bonds.

  • C–I Bond (~65 kcal/mol): The weaker C–I bond in 5-hydroxy-3-(2-iodophenyl)isoxazole allows for rapid oxidative addition by Palladium(0) species. The σ∗ antibonding orbital of the C–I bond is lower in energy, facilitating superior orbital overlap with the electron-rich metal center. This enables couplings at room temperature or with mild bases.

  • C–Br Bond (~81 kcal/mol): The stronger C–Br bond in 3-(2-bromophenyl)isoxazole presents a higher kinetic barrier. Oxidative addition is the rate-limiting step, necessitating elevated temperatures (80–110 °C) and electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) to accelerate the catalytic cycle[1].

The Isoxazole Core: Tautomerism and Orthogonality

The presence of the 5-hydroxyl group fundamentally alters the electronic landscape of the isoxazole ring.

  • Tautomeric Equilibrium: 5-Hydroxyisoxazoles do not exist purely in the "enol" (OH) form. In aqueous or polar media, they exist in a dynamic equilibrium with their keto tautomers, primarily isoxazol-5(4H)-one (the CH form) and, to a lesser extent, isoxazol-5(2H)-one (the NH form)[2]. This tautomerism affects the molecule's pKa and nucleophilicity, requiring careful selection of bases during cross-coupling to prevent unwanted O-alkylation or degradation.

  • Orthogonal Functionalization: The 5-OH group acts as a secondary synthetic vector. After the initial cross-coupling at the iodo-phenyl site, the 5-OH can be converted into a pseudo-halide (e.g., a triflate, -OTf) using trifluoromethanesulfonic anhydride. This allows for a subsequent, orthogonal cross-coupling at the C5 position of the isoxazole ring. 3-(2-bromophenyl)isoxazole lacks this handle, restricting it to single-site functionalization unless specialized intramolecular C–H activation protocols are employed[1].

Tautomerism Enol 5-Hydroxyisoxazole (OH Form) Keto4H Isoxazol-5(4H)-one (CH Form) Enol->Keto4H Polar/Aqueous Media Keto2H Isoxazol-5(2H)-one (NH Form) Enol->Keto2H Minor Pathway

Caption: Tautomeric equilibrium of the 5-hydroxyisoxazole moiety in polar environments.

Comparative Reactivity & Workflows

The following diagram illustrates the divergent synthetic pathways accessible by each molecule. The iodo-derivative allows for a stepwise, bifunctional approach, whereas the bromo-derivative is typically utilized for robust, single-site transformations.

Reactivity Iodo 5-Hydroxy-3-(2-iodophenyl)isoxazole Pd_Mild Pd(0), RT to 50°C Fast Oxidative Addition Iodo->Pd_Mild C-I Cleavage Bromo 3-(2-bromophenyl)isoxazole Pd_Harsh Pd(0), 80-110°C Slow Oxidative Addition Bromo->Pd_Harsh C-Br Cleavage Coupled_Iodo Ortho-Substituted 5-Hydroxyisoxazole Pd_Mild->Coupled_Iodo Suzuki/Heck Coupled_Bromo Ortho-Substituted Isoxazole Pd_Harsh->Coupled_Bromo Buchwald/Suzuki Tf2O Tf2O / Base Triflation of 5-OH Bifunctional Bifunctionalized Product Tf2O->Bifunctional 2nd Cross-Coupling Coupled_Iodo->Tf2O Orthogonal Vector

Caption: Divergent cross-coupling workflows for Iodo- vs Bromo-phenylisoxazole derivatives.

Quantitative Data Summary
Property / Parameter5-Hydroxy-3-(2-iodophenyl)isoxazole3-(2-bromophenyl)isoxazole
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Typical Pd-Coupling Temp 25 °C – 50 °C80 °C – 110 °C
Required Ligand Sterics Low (e.g., PPh3, dppf)High (e.g., XPhos, RuPhos)
Orthogonal Coupling Sites Yes (C5-OH via Triflation)No (Single vector)
Tautomerism Yes (OH 4H-oxo 2H-oxo)No
Isoxazole Ring Electronics Electron-rich (Nucleophilic at O/C4)Electron-neutral/deficient

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explained to empower the researcher to troubleshoot effectively.

Protocol A: Mild Suzuki-Miyaura Coupling of 5-Hydroxy-3-(2-iodophenyl)isoxazole

Objective: Selectively couple the iodo-arene while preserving the sensitive 5-hydroxyisoxazole moiety.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-Hydroxy-3-(2-iodophenyl)isoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: Pd(dppf)Cl2​ provides sufficient bite angle and electron density for rapid insertion into the weak C–I bond without requiring excessive heating.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which is particularly rapid in aqueous media.

  • Base Addition: Add Na2​CO3​ (2.5 equiv) and stir at 40 °C for 4 hours.

    • Causality: A mild base like Na2​CO3​ is chosen over stronger bases (like KOtBu ) to prevent the deprotonation and subsequent degradation or O-arylation of the 5-hydroxyisoxazole tautomer[3].

  • Workup: Quench with saturated NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Robust Buchwald-Hartwig Amination of 3-(2-bromophenyl)isoxazole

Objective: Overcome the high activation barrier of the C–Br bond to achieve C–N coupling.

  • Reagent Preparation: In a glovebox, combine 3-(2-bromophenyl)isoxazole (1.0 equiv), secondary amine (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), and XPhos (0.08 equiv).

    • Causality: The sterically bulky, electron-rich XPhos ligand is mandatory here. It accelerates the challenging oxidative addition into the C–Br bond and promotes rapid reductive elimination, preventing competitive β -hydride elimination.

  • Solvent & Base: Add anhydrous Toluene and Cs2​CO3​ (2.0 equiv). Seal the vessel.

    • Causality: Toluene allows for high-temperature reflux. Cs2​CO3​ provides the necessary basicity to deprotonate the amine upon coordination to the Pd center without hydrolyzing the isoxazole ring.

  • Reaction Execution: Heat the mixture at 100 °C for 12 hours. Monitor via LC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black and insoluble salts. Concentrate and purify via reverse-phase HPLC.

Protocol C: Orthogonal Triflation of the 5-Hydroxy Handle

Objective: Activate the C5 position of the previously coupled iodo-derivative for a second cross-coupling.

  • Activation: Dissolve the ortho-substituted 5-hydroxyisoxazole (from Protocol A) in anhydrous DCM under Argon. Cool to -78 °C.

  • Triflation: Add Triethylamine (2.0 equiv) followed by dropwise addition of Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv).

    • Causality: The low temperature controls the highly exothermic reaction and prevents ring-opening side reactions. The triethylamine shifts the tautomeric equilibrium toward the enolate, which selectively attacks the highly electrophilic Tf2​O .

  • Isolation: Stir for 1 hour, warming to 0 °C. Quench with ice water, extract with DCM, and concentrate. The resulting isoxazol-5-yl triflate is highly reactive and should be used immediately in a subsequent Pd-catalyzed coupling (e.g., with a terminal alkyne via Sonogashira coupling).

References

  • Synthesis of Dibenzosuberones Bearing an Isoxazole Group via Palladium-Catalyzed Intramolecular C–H/C–Br Bond Cross-Coupling of Ortho-Aroylated 3,5-Diarylisoxazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of 5-Hydroxy-3-(2-iodophenyl)isoxazole

For researchers and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of any successful program. When working with a molecule like 5-Hydroxy-3-(2-iodophen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of any successful program. When working with a molecule like 5-Hydroxy-3-(2-iodophenyl)isoxazole, a compound with significant therapeutic potential, establishing a robust and validated analytical profile is not just a regulatory requirement—it is a scientific imperative.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the mass spectrometric fragmentation pattern of this specific isoxazole derivative. We will move beyond rote protocols to explain the causality behind our experimental choices, ensuring a self-validating system that builds confidence and trustworthiness in your analytical data.

Section 1: The Primacy of High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

In modern structural elucidation, High-Resolution Mass Spectrometry (HRMS) is the premier tool for gaining precise molecular information.[1][2] Unlike nominal mass instruments (e.g., standard triple quadrupoles), which measure mass-to-charge ratios (m/z) to the nearest whole number, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide mass accuracy to within a few parts per million (ppm).[1][3]

This capability is not merely an incremental improvement; it is a transformative one. For 5-Hydroxy-3-(2-iodophenyl)isoxazole (Chemical Formula: C₉H₆IN₂O₂), the ability to obtain an exact mass measurement allows for the confident determination of its elemental composition, drastically narrowing the list of potential candidates and providing the first layer of structural validation.[4]

Comparison with Low-Resolution Mass Spectrometry
FeatureHigh-Resolution MS (Q-TOF, Orbitrap)Low-Resolution MS (Triple Quadrupole)
Mass Accuracy < 5 ppm (typically 1-2 ppm)Nominal (integer) mass
Confidence Provides unequivocal elemental composition.[2]Ambiguity between isobaric compounds.
Unknowns Analysis Excellent for identifying unknown metabolites/impurities.[4]Primarily for targeted quantification of knowns.
Cost & Complexity Higher initial investment and operational complexity.Lower cost, simpler operation for routine analysis.

From an application scientist's perspective, while a triple quadrupole is a workhorse for targeted quantification, it lacks the resolving power needed for de novo structural validation of a novel compound. The risk of misidentifying a fragment or even the parent ion due to isobaric interference is too high. Therefore, for fragmentation pattern validation, HRMS is the non-negotiable gold standard.

Section 2: A Predictive Approach to Fragmentation

Before entering the lab, a seasoned scientist will predict the fragmentation pathway based on the molecule's chemical structure and established principles. This predictive model forms the hypothesis that our experiment will seek to confirm. The structure of 5-Hydroxy-3-(2-iodophenyl)isoxazole presents three key regions prone to fragmentation under Collision-Induced Dissociation (CID).[5][6]

  • The Isoxazole Core: The N-O bond is inherently weak and a common initiation point for fragmentation in isoxazole rings.[7] Studies on isoxazole fragmentation show that ring-opening is common, often followed by the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[8][9]

  • The Iodophenyl Moiety: The carbon-iodine bond is the weakest bond in this substituent. We can confidently predict a characteristic neutral loss of an iodine radical (•I), corresponding to a mass difference of 126.904 u. This is a highly diagnostic fragment.

  • The Hydroxyl Group: While less labile, the hydroxyl group can participate in rearrangements or be lost as water (H₂O), particularly after initial ring fragmentation.

Based on these principles, we can propose a primary fragmentation pathway for the protonated molecule [M+H]⁺.

G cluster_main Proposed Fragmentation Pathway Precursor [M+H]⁺ m/z 316.9472 C₉H₇IN₂O₂⁺ Fragment1 [M+H - I•]⁺ m/z 189.0400 C₉H₆N₂O₂⁺ Precursor->Fragment1 - I• (126.904 u) Fragment2 [M+H - C₇H₄I]⁺ m/z 114.0240 C₂H₃N₂O₂⁺ Precursor->Fragment2 - C₇H₄I• Fragment3 [M+H - CO]⁺ m/z 288.9523 C₈H₇IN₂O⁺ Precursor->Fragment3 - CO (27.995 u) Fragment4 Fragment from F1 [C₈H₆N₂O]⁺ m/z 146.0475 Fragment1->Fragment4 - HNCO (43.006 u)

Caption: Proposed CID fragmentation for 5-Hydroxy-3-(2-iodophenyl)isoxazole.

Section 3: The Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, where each step provides a layer of evidence that culminates in a high-confidence structural confirmation. We will use a Liquid Chromatography system coupled to a Q-TOF or Orbitrap mass spectrometer.[10]

Step 1: Sample Preparation and LC Method Development
  • Objective: To prepare a clean sample and develop a chromatographic method that provides a sharp, symmetrical peak for the analyte, free from co-eluting interferences.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of 5-Hydroxy-3-(2-iodophenyl)isoxazole in methanol.

    • Create a working solution of 1 µg/mL by diluting the stock in 50:50 water:acetonitrile with 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive ion electrospray ionization (ESI).

    • Develop a suitable reverse-phase LC method (e.g., using a C18 column) with a gradient elution from water to acetonitrile (both with 0.1% formic acid).

  • Causality: Proper chromatography is essential to minimize matrix effects which can suppress ionization and interfere with accurate mass measurement.[11]

Step 2: Full Scan HRMS for Precursor Validation
  • Objective: To confirm the elemental composition of the parent molecule.

  • Protocol:

    • Calibrate the mass spectrometer using a certified calibration solution immediately prior to analysis to ensure high mass accuracy.[12]

    • Acquire data in full scan mode over a mass range of m/z 100-500.

    • Extract the accurate mass of the most abundant peak in the isotopic envelope for the target compound.

    • Use the instrument software to predict the elemental composition based on the measured accurate mass and compare it to the theoretical formula.

  • Expected Data & Validation:

ParameterTheoretical Value"Measured" Value (Hypothetical)Mass Error (ppm)
Formula C₉H₆IN₂O₂C₉H₆IN₂O₂N/A
[M+H]⁺ Mass 316.9472316.9468-1.3

A mass error of < 2 ppm provides extremely high confidence in the assigned elemental formula.

Step 3: Tandem Mass Spectrometry (MS/MS) for Fragment Validation
  • Objective: To generate fragment ions and confirm their elemental compositions, validating the proposed fragmentation pathway.

  • Protocol:

    • Perform a targeted MS/MS or data-dependent acquisition (DDA) experiment, selecting the precursor ion at m/z 316.9472 for fragmentation.[13]

    • Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

    • Ramp the collision energy (e.g., from 10-40 eV). This is a critical step. Low energy collisions may only reveal the most labile bond cleavages, while higher energies will induce more extensive fragmentation, providing a richer spectrum for structural confirmation.[14]

    • Acquire the fragment ion data with high mass accuracy.

  • Expected Data & Validation:

Measured m/z (Hypothetical)Proposed Fragment FormulaTheoretical m/zMass Error (ppm)Proposed Neutral Loss
189.0403[C₉H₆N₂O₂]⁺189.0400+1.6I•
288.9519[C₈H₇IN₂O]⁺288.9523-1.4CO
146.0478[C₈H₆N₂O]⁺146.0475+2.1I•, HNCO

The ability to assign an elemental formula to each major fragment with low ppm error provides overwhelming evidence for the proposed fragmentation pathway.

Section 4: Comparison with Alternative and Complementary Techniques

While HR-MS/MS is powerful, a comprehensive validation strategy often involves orthogonal techniques.

TechniquePrimary RoleAdvantages for this MoleculeLimitations
HR-MS/MS Fragmentation & FormulaHigh sensitivity, speed, provides connectivity clues via fragmentation.[15]Does not provide unambiguous atom-to-atom connectivity. Isomers can be difficult to distinguish.[4]
NMR Spectroscopy Definitive StructureUnambiguously determines the molecular skeleton and isomerism (e.g., 3,5- vs 3,4-substitution).[16][17]Requires significantly more sample, lower throughput, less sensitive.
GC-MS Volatile Compound AnalysisN/AThe target molecule is likely not volatile enough and may be thermally labile, requiring derivatization.[18]

Expert Insight: NMR is the ultimate arbiter of chemical structure, confirming the precise arrangement of atoms. HR-MS/MS serves as a rapid, highly sensitive, and complementary technique that confirms elemental composition and provides structural information that must be consistent with the NMR data. For a regulatory submission, data from both techniques would be required.

Section 5: The Complete Validation Workflow: A System of Trust

The entire process, from prediction to multi-technique confirmation, forms a logical, self-validating workflow that ensures the highest level of scientific integrity.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 5-Hydroxy-3-(2-iodophenyl)isoxazole

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopy absorption bands of 5-Hydroxy-3-(2-iodophenyl)isoxazole. Designed for researchers, scientists, and drug development professionals, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopy absorption bands of 5-Hydroxy-3-(2-iodophenyl)isoxazole. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the key vibrational modes, comparing them with related isoxazole derivatives to aid in structural elucidation and characterization.

Introduction: The Vibrational Language of Isoxazoles

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" that is invaluable for structural determination. For heterocyclic compounds like isoxazoles, which form the backbone of numerous pharmacologically active agents, IR spectroscopy is an essential tool for confirming their synthesis and purity.[1][2][3] The isoxazole ring and its substituents exhibit a series of characteristic absorption bands corresponding to stretching and bending vibrations of their constituent bonds (C=N, C=C, N-O, C-O, and C-H). The precise position of these bands is sensitive to the nature and position of substituents on the ring, making IR spectroscopy a nuanced technique for comparative analysis.

Deciphering the Spectrum of 5-Hydroxy-3-(2-iodophenyl)isoxazole: A Predictive Analysis

Experimental Protocol: Acquiring an FT-IR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as 5-Hydroxy-3-(2-iodophenyl)isoxazole, using the KBr pellet technique.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • Sample of 5-Hydroxy-3-(2-iodophenyl)isoxazole

  • Spatula

  • Infrared lamp (optional)

Methodology:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Place approximately 1-2 mg of the 5-Hydroxy-3-(2-iodophenyl)isoxazole sample into the mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the die of the pellet press.

    • Ensure the powder is evenly distributed across the surface of the die.

    • Assemble the pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum by scanning the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • Identify and label the significant absorption bands.

Comparative Analysis of Key Absorption Bands

The following table provides a comparison of the expected IR absorption bands for 5-Hydroxy-3-(2-iodophenyl)isoxazole with experimentally determined values for related isoxazole derivatives. This comparative approach allows for a more confident assignment of the vibrational modes.

Vibrational Mode Expected Range for 5-Hydroxy-3-(2-iodophenyl)isoxazole (cm⁻¹) Comparative Data from Isoxazole Derivatives (cm⁻¹) References
O-H Stretch (Hydroxy)3400 - 3200 (broad)3484 - 3193 for 3-(3-hydroxyphenyl)-5-(phenyl)isoxazole[4]
Aromatic C-H Stretch3150 - 30003115 (isoxazole C4-H), 3112 (aromatic C-H)[5]
C=N Stretch (Isoxazole Ring)1620 - 15801665, 1613, 1605 in various substituted isoxazoles[4][6][7]
C=C Stretch (Isoxazole & Phenyl Rings)1600 - 14501594 in 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole[4]
N-O Stretch (Isoxazole Ring)1420 - 13801274 in 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole[6]
C-O Stretch (Hydroxy)1260 - 11801290 in a 3-(2'-Hydroxy-5'-Methyl-Phenyl)-5-Aryl-Isoxazole derivative[8]
C-I Stretch600 - 500Typically in the far-IR region, may be weakGeneral IR tables
Out-of-Plane C-H Bending (Aromatic)900 - 675750 for 1,2-disubstituted benzene[7]

Visualizing Molecular Structure and Vibrational Modes

The following diagrams illustrate the molecular structure of 5-Hydroxy-3-(2-iodophenyl)isoxazole and a simplified representation of its key vibrational modes.

molecular_structure cluster_isoxazole Isoxazole Ring cluster_phenyl 2-Iodophenyl Group O1 O N2 N O1->N2 C3 C N2->C3 C4 C C3->C4 C1p C C3->C1p C5 C C4->C5 C5->O1 OH OH C5->OH C2p C C1p->C2p C3p C C2p->C3p I I C2p->I C4p C C3p->C4p C5p C C4p->C5p C6p C C5p->C6p C6p->C1p vibrational_modes 5-Hydroxy-3-(2-iodophenyl)isoxazole 5-Hydroxy-3-(2-iodophenyl)isoxazole Key Vibrational Modes Key Vibrational Modes 5-Hydroxy-3-(2-iodophenyl)isoxazole->Key Vibrational Modes O-H Stretch\n(3400-3200 cm⁻¹) O-H Stretch (3400-3200 cm⁻¹) Key Vibrational Modes->O-H Stretch\n(3400-3200 cm⁻¹) Aromatic C-H Stretch\n(3150-3000 cm⁻¹) Aromatic C-H Stretch (3150-3000 cm⁻¹) Key Vibrational Modes->Aromatic C-H Stretch\n(3150-3000 cm⁻¹) C=N Stretch\n(1620-1580 cm⁻¹) C=N Stretch (1620-1580 cm⁻¹) Key Vibrational Modes->C=N Stretch\n(1620-1580 cm⁻¹) C=C Stretch\n(1600-1450 cm⁻¹) C=C Stretch (1600-1450 cm⁻¹) Key Vibrational Modes->C=C Stretch\n(1600-1450 cm⁻¹) N-O Stretch\n(1420-1380 cm⁻¹) N-O Stretch (1420-1380 cm⁻¹) Key Vibrational Modes->N-O Stretch\n(1420-1380 cm⁻¹) C-O Stretch\n(1260-1180 cm⁻¹) C-O Stretch (1260-1180 cm⁻¹) Key Vibrational Modes->C-O Stretch\n(1260-1180 cm⁻¹) C-I Stretch\n(600-500 cm⁻¹) C-I Stretch (600-500 cm⁻¹) Key Vibrational Modes->C-I Stretch\n(600-500 cm⁻¹) Aromatic C-H Bending\n(900-675 cm⁻¹) Aromatic C-H Bending (900-675 cm⁻¹) Key Vibrational Modes->Aromatic C-H Bending\n(900-675 cm⁻¹)

Caption: Key IR vibrational modes for 5-Hydroxy-3-(2-iodophenyl)isoxazole.

Discussion of Spectral Features

  • O-H Stretching: The presence of the 5-hydroxy group will give rise to a broad and relatively strong absorption band in the 3400-3200 cm⁻¹ region. The broadness is due to intermolecular hydrogen bonding. This is a key diagnostic peak to confirm the presence of the hydroxyl group.

  • Aromatic and Isoxazole C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and isoxazole rings are expected to appear in the 3150-3000 cm⁻¹ region. The C4-H of the isoxazole ring typically absorbs at a slightly higher frequency. [5]

  • Ring Stretching Vibrations (C=N and C=C): The isoxazole ring gives rise to a series of characteristic stretching vibrations. The C=N stretching vibration is typically observed in the 1620-1580 cm⁻¹ range. [4][6][7]The C=C stretching vibrations of both the isoxazole and the phenyl rings will appear in the 1600-1450 cm⁻¹ region. The conjugation between the phenyl ring and the isoxazole ring will influence the exact positions of these bands.

  • N-O and C-O Stretching: The N-O stretching vibration of the isoxazole ring is a key feature and is expected around 1420-1380 cm⁻¹. [6]The C-O stretching of the hydroxyl group will likely be found in the 1260-1180 cm⁻¹ region. [8]

  • C-I Stretching: The carbon-iodine stretching vibration is expected in the far-infrared region (600-500 cm⁻¹). This band may be weak and can sometimes be difficult to assign definitively.

  • Out-of-Plane C-H Bending: The substitution pattern on the phenyl ring (1,2-disubstituted or ortho) will result in characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. A strong band around 750 cm⁻¹ would be indicative of this substitution pattern. [7]

Conclusion

The infrared spectrum of 5-Hydroxy-3-(2-iodophenyl)isoxazole is predicted to exhibit a rich set of absorption bands that are highly informative for its structural characterization. By comparing the expected positions of these bands with those of known isoxazole derivatives, researchers can confidently assign the key vibrational modes and confirm the identity and purity of their synthesized compound. The presence of the hydroxyl, iodophenyl, and isoxazole moieties each contributes unique and identifiable features to the overall IR spectrum, making this analytical technique an indispensable part of the synthetic and analytical workflow.

References

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. (2022). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. (1992). Journal of Islamic Academy of Sciences, 5(2), 81-85. Retrieved March 25, 2026, from [Link]

  • Studies on some aspects of chemistry of Isoxazole derivatives. (n.d.). N J E S R. Retrieved March 25, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica, 7(6), 346-352. Retrieved March 25, 2026, from [Link]

  • 3-Methyl-5-phenylisoxazole. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Regioselective synthesis of 3‐hydroxyisoxazoles and 5‐isoxazolones from β‐amino α,β‐unsaturated esters. (1998). Synthetic Communications, 28(1), 123-133. Retrieved March 25, 2026, from [Link]

  • Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. (2020). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis, Characterization of 3, 4, haracterization of 3, 4, 5 - Isoxazolines and Antimicrobia Screening olines and Antimicrobi. (2016). International Science Community Association. Retrieved March 25, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). PLOS ONE, 14(7), e0219216. Retrieved March 25, 2026, from [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Computed vibrational frequencies of oxazole and t-vinylisocyanate... (2023). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. (2017). JETIR, 4(10). Retrieved March 25, 2026, from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications. Retrieved March 25, 2026, from [Link]

  • 3-phenylisoxazole. (n.d.). LookChem. Retrieved March 25, 2026, from [Link]

  • 3-phenylisoxazole (C9H7NO). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. (2022). PubMed Central. Retrieved March 25, 2026, from [Link]

  • Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (2006). Oriental Journal of Chemistry, 22(3), 579-582. Retrieved March 25, 2026, from [Link]

  • MICROWAVE SYNTHESIS OF 3-(2'-HYDROXY-5'-METHYL- PHENYL)-5-ARYL. (2008). RASĀYAN Journal of Chemistry, 1(1), 59-62. Retrieved March 25, 2026, from [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2024). ACS Publications. Retrieved March 25, 2026, from [Link]

Sources

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